Arachidonic Acid
Description
Endogenous Synthesis Pathways and Precursors
While arachidonic acid can be obtained from dietary sources, it is also synthesized endogenously from the essential fatty acid, linoleic acid (C18:2n-6). mdpi.comatamanchemicals.combiocrates.com This conversion involves a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum. rupahealth.com
The primary pathway for this compound synthesis involves the following key steps:
Desaturation: Linoleoyl-CoA is first converted to γ-linolenoyl-CoA (C18:3n-6) by the enzyme fatty acid desaturase 2 (FADS2), also known as Δ6-desaturase. mdpi.com
Elongation: The hydrocarbon chain of γ-linolenoyl-CoA is then elongated by two carbons by the enzyme elongation of very long chain fatty acids protein 5 (ELOVL5), resulting in the formation of dihomo-γ-linolenoyl-CoA (C20:3n-6). mdpi.com
Final Desaturation: Finally, dihomo-γ-linolenoyl-CoA is desaturated by fatty acid desaturase 1 (FADS1), or Δ5-desaturase, to produce arachidonyl-CoA (C20:4n-6). mdpi.com
This newly synthesized arachidonyl-CoA is then available for incorporation into cellular lipids, particularly phospholipids (B1166683). mdpi.com Studies in cultured human and murine keratinocytes have demonstrated their ability to convert exogenous linoleic acid into this compound, suggesting that de novo synthesis can occur within specific cell types. nih.gov
Integration and Distribution within Cellular Membrane Phospholipids
Once synthesized or acquired from the diet, this compound is rapidly incorporated into the phospholipids of cellular membranes. rupahealth.comcsic.es This process is crucial for maintaining low levels of free this compound in a resting cell and creating a readily available pool for signaling purposes. rupahealth.comcsic.es The esterification of this compound into phospholipids occurs predominantly at the sn-2 position of the glycerol (B35011) backbone. rupahealth.comallergolyon.fr
The distribution of this compound is not uniform across all phospholipid classes. It is primarily found in:
Phosphatidylcholine (PC)
Phosphatidylethanolamine (B1630911) (PE)
Phosphatidylinositol (PI) csic.es
This integration into the membrane is not merely for storage; it also contributes to the fluidity and flexibility of the cellular membrane, which is vital for the function of membrane-bound proteins and receptors. biocrates.comrupahealth.com The process of incorporating this compound into phospholipids is part of a continuous remodeling cycle known as the Lands cycle, which involves the deacylation and reacylation of phospholipids. rupahealth.comcsic.es
Structure
2D Structure
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040420 | |
| Record name | Arachidonic acid | |
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Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index], Liquid | |
| Record name | Arachidonic acid | |
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| Record name | Arachidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.00000015 [mmHg] | |
| Record name | Arachidonic acid | |
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CAS No. |
506-32-1, 93444-49-6 | |
| Record name | Arachidonic acid | |
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| Record name | Arachidonic acid | |
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| Record name | 5,8,11,14-Eicosatetraenoic acid, labeled with carbon-14, (all-Z)- | |
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| Record name | Arachidonic Acid | |
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| Record name | Arachidonic acid | |
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| Record name | Icosa-5,8,11,14-tetraenoic acid | |
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| Record name | ARACHIDONIC ACID | |
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| Record name | Arachidonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Arachidonic Acid Biosynthesis and Cellular Mobilization
Mechanisms of Arachidonic Acid Reincorporation (e.g., Lands Cycle)
The reincorporation of free this compound (AA) into phospholipids (B1166683) is a critical process for maintaining low intracellular concentrations of this potent signaling molecule and ensuring its availability for future signaling events. mdpi.comnih.gov This process is primarily governed by the Lands cycle, a continuous deacylation-reacylation pathway. csic.esmdpi.comrupahealth.com The reincorporation of AA can occur through several distinct, yet interconnected, reactions.
CoA-Dependent Acylation:
The principal pathway for re-esterifying AA into lysophospholipids is a two-step, CoA-dependent process. jneurology.comcsic.es
Activation of this compound: Free AA is first activated to its CoA ester, arachidonoyl-CoA. jneurology.comcsic.es This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSLs). jneurology.comsci-hub.se Specifically, ACSL4 exhibits a preference for polyunsaturated fatty acids like this compound. jneurology.comsci-hub.sefrontiersin.org
Transfer to Lysophospholipids: The arachidonoyl-CoA is then transferred to a lysophospholipid, primarily at the sn-2 position, by the action of lysophospholipid acyltransferases (LPATs). jneurology.comahajournals.org Several isoforms of LPATs exist, with Lysophosphatidylcholine (B164491) Acyltransferase 3 (LPCAT3) being identified as a key enzyme in the reacylation of AA into phosphatidylcholine. csic.esahajournals.orgplymouth.ac.uk This process is crucial for enriching cellular membranes, particularly phosphatidylcholines, with this compound. ahajournals.org
The Lands cycle is a high-affinity, low-capacity pathway that operates efficiently at the low physiological concentrations of free AA found in resting cells. mdpi.combalsinde.org
CoA-Independent Transacylation:
Once incorporated into a phospholipid molecule, typically phosphatidylcholine (PC), this compound does not remain static. It can be further redistributed among different phospholipid classes through CoA-independent transacylation reactions. mdpi.comcsic.es This process is catalyzed by a CoA-independent transacylase (CoA-IT), an enzyme that facilitates the transfer of AA from diacyl-PC species to other lysophospholipids, such as lyso-phosphatidylethanolamine (lyso-PE). csic.esplos.org This remodeling is essential for establishing the specific distribution of AA within various cellular membrane pools, ensuring its availability to the relevant phospholipases upon cellular stimulation. mdpi.comcsic.es Although the protein responsible for CoA-IT activity has not been definitively identified, its role in AA homeostasis is well-established. plos.org
| Enzyme/Pathway | Function in AA Reincorporation | Key Molecules Involved |
| Lands Cycle (CoA-Dependent) | Primary pathway for re-esterifying free AA into phospholipids. csic.esmdpi.comrupahealth.com | This compound, ATP, Coenzyme A, Lysophospholipids |
| Acyl-CoA Synthetase 4 (ACSL4) | Catalyzes the conversion of free AA to arachidonoyl-CoA. jneurology.comsci-hub.sefrontiersin.org | This compound, Coenzyme A |
| Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) | Transfers arachidonoyl-CoA to lysophosphatidylcholine. csic.esahajournals.orgplymouth.ac.uk | Arachidonoyl-CoA, Lysophosphatidylcholine |
| CoA-Independent Transacylase (CoA-IT) | Redistributes AA from phosphatidylcholine to other phospholipids. mdpi.comcsic.esplos.org | Arachidonoyl-phosphatidylcholine, Lysophospholipids |
Dynamic Regulation of Intracellular Free this compound Availability
The concentration of free this compound within a cell is meticulously controlled through a dynamic equilibrium between its release from membrane phospholipids and its reincorporation. csic.esbalsinde.org In unstimulated, resting cells, the rate of reacylation significantly surpasses that of deacylation, resulting in extremely low levels of free AA. mdpi.comcsic.es This tight regulation is crucial, as uncontrolled accumulation of unesterified AA can be detrimental to cell survival. nih.gov
Upon cellular stimulation by various agonists, this balance is shifted. The activation of phospholipase A2 (PLA2) enzymes leads to the hydrolysis of AA from the sn-2 position of membrane phospholipids, causing a rapid and transient increase in the intracellular concentration of free AA. csic.esbalsinde.org This liberated AA then becomes available for the synthesis of eicosanoids, potent lipid mediators involved in a myriad of physiological and pathological processes. csic.es
Several factors contribute to the dynamic regulation of free AA availability:
Enzyme Activity: The activities of both PLA2s and the enzymes of the reacylation pathway (ACSLs and LPATs) are subject to complex regulation by intracellular signals, including calcium concentration and protein kinase activation. nih.govcore.ac.uk For instance, in activated monocytes, the activity of LPCAT, specifically LPCAT3, is enhanced, contributing to the increased incorporation of AA into phospholipids. csic.es
Substrate Availability: The availability of both free AA and lysophospholipid acceptors influences the rate of reincorporation. csic.esbalsinde.org The generation of lysophospholipids by PLA2 activity can, in turn, provide the substrate for reacylation.
Compartmentalization: The subcellular localization of the enzymes involved in AA release and reuptake, as well as the distribution of AA within different lipid pools (e.g., phospholipids vs. neutral lipids), adds another layer of regulation. mdpi.commdpi.com
In essence, the intracellular concentration of free this compound is not a static value but a dynamically regulated parameter that is finely tuned to meet the cell's signaling requirements while preventing the potentially harmful effects of its excessive accumulation.
| Regulatory Factor | Impact on Free this compound Levels |
| Phospholipase A2 (PLA2) Activation | Increases free AA by releasing it from membrane phospholipids. csic.esbalsinde.org |
| Acyl-CoA Synthetase (ACSL) & Lysophospholipid Acyltransferase (LPAT) Activity | Decreases free AA by promoting its reincorporation into phospholipids. jneurology.comcsic.esahajournals.org |
| Cellular Stimulation | Shifts the balance towards PLA2-mediated deacylation, leading to a transient increase in free AA. csic.es |
| Resting State | Reacylation dominates, keeping free AA levels very low. mdpi.comcsic.es |
| Cellular AA Content | Can influence the rate of AA remodeling and turnover. csic.es |
Enzymatic Metabolism Pathways of Arachidonic Acid
Cyclooxygenase (COX) Pathway
The cyclooxygenase (COX) pathway is a major route for arachidonic acid metabolism, leading to the synthesis of prostanoids, which include prostaglandins (B1171923) and thromboxanes. researchgate.netresearchgate.net This pathway is initiated by the enzyme cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS). nih.gov
There are two primary isoforms of the COX enzyme: COX-1 and COX-2. nih.govnih.gov
Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate "housekeeping" functions. impactfactor.orgnih.gov These functions include protecting the stomach lining and maintaining platelet aggregation. nih.govcvphysiology.com
Cyclooxygenase-2 (COX-2): In contrast, COX-2 is typically present at low levels in most tissues but is inducible. nih.gov Its expression is significantly upregulated by inflammatory stimuli, growth factors, and hormones, making it the primary source of prostanoid production during inflammation and in proliferative diseases. impactfactor.orgnih.gov
Despite differences in their expression and regulation, both COX-1 and COX-2 perform the same fundamental catalytic actions. They both convert this compound into the same initial products via a two-step process. nih.govnih.gov
The COX enzymes are bifunctional, possessing two distinct active sites that catalyze sequential reactions. This dual functionality is why they are also termed Prostaglandin (B15479496) H Synthase (PGHS). nih.govacs.orgnih.gov
Cyclooxygenase Activity: The first reaction involves the cyclization and bis-dioxygenation of this compound. nih.govnih.gov The enzyme abstracts a hydrogen atom from C-13 of this compound, which is followed by the insertion of two molecules of molecular oxygen (O₂) to form the unstable endoperoxide intermediate, Prostaglandin G₂ (PGG₂). nih.govnih.gov
Peroxidase Activity: The second reaction is a peroxidase-catalyzed reduction. The 15-hydroperoxyl group of PGG₂ is reduced to a hydroxyl group, transforming PGG₂ into another unstable intermediate, Prostaglandin H₂ (PGH₂). nih.govnih.gov
This two-step conversion of this compound to PGH₂ is the committed step in the biosynthesis of all prostaglandins and thromboxanes. nih.gov
PGH₂ is a pivotal substrate that is further metabolized by a variety of downstream, tissue-specific isomerases and synthases. researchgate.netresearchgate.net The specific prostanoid produced depends on the profile of these enzymes expressed in a particular cell type. researchgate.net
The primary prostanoids derived from PGH₂ include:
Prostaglandin D₂ (PGD₂): Formed by the action of PGD synthase (PGDS). researchgate.netbio-rad.com
Prostaglandin E₂ (PGE₂): Formed by the action of PGE synthase (PGES). researchgate.netbio-rad.com
Prostaglandin F₂α (PGF₂α): Can be formed via the reduction of PGH₂ or from PGE₂. researchgate.netresearchgate.net
Prostacyclin (PGI₂): Formed by prostacyclin synthase (PTGIS). researchgate.netbio-rad.com
Thromboxane (B8750289) A₂ (TXA₂): Formed by thromboxane synthase (TXAS). researchgate.netresearchgate.net
The following table summarizes the key downstream synthases and their resulting prostanoid products.
| Downstream Synthase | Abbreviation | Prostanoid Product |
| Prostaglandin D Synthase | PGDS | Prostaglandin D₂ (PGD₂) |
| Prostaglandin E Synthase | PGES | Prostaglandin E₂ (PGE₂) |
| Prostacyclin Synthase | PTGIS | Prostacyclin (PGI₂) |
| Thromboxane Synthase | TXAS | Thromboxane A₂ (TXA₂) |
| Prostaglandin F Synthase | PGFS | Prostaglandin F₂α (PGF₂α) |
Lipoxygenase (LOX) Pathway
The lipoxygenase (LOX) pathway represents another major route for the metabolism of this compound, producing leukotrienes and other related compounds. researchgate.netresearchgate.net LOX enzymes are dioxygenases that insert molecular oxygen into various positions of polyunsaturated fatty acids. uwyo.edu
The 5-lipoxygenase (5-LOX) enzyme is central to the synthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.govprobiologists.com The process involves a series of enzymatic steps:
Formation of 5-HPETE: 5-LOX first catalyzes the oxygenation of this compound at the C-5 position to generate 5(S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid (5-HPETE). probiologists.comnih.gov
Formation of Leukotriene A₄ (LTA₄): In a second step, 5-LOX acts on 5-HPETE, catalyzing its dehydration to form an unstable epoxide intermediate, Leukotriene A₄ (LTA₄). uwyo.edunih.gov
LTA₄ is a critical branching point from which other leukotrienes are synthesized:
Leukotriene B₄ (LTB₄): In cells containing the enzyme LTA₄ hydrolase, LTA₄ is hydrolyzed to form Leukotriene B₄ (LTB₄). uwyo.edunih.gov
Cysteinyl Leukotrienes: In cells expressing LTC₄ synthase, LTA₄ is conjugated with glutathione (B108866) to produce Leukotriene C₄ (LTC₄). uwyo.edunih.gov LTC₄ is subsequently metabolized outside the cell to Leukotriene D₄ (LTD₄) and then to Leukotriene E₄ (LTE₄) through the sequential cleavage of amino acids. uwyo.edu The group consisting of LTC₄, LTD₄, and LTE₄ are collectively known as the cysteinyl leukotrienes. uwyo.edu
The table below outlines the products of the 5-LOX pathway.
| Enzyme | Substrate | Product(s) |
| 5-Lipoxygenase (5-LOX) | This compound | 5-HPETE, Leukotriene A₄ (LTA₄) |
| LTA₄ Hydrolase | Leukotriene A₄ (LTA₄) | Leukotriene B₄ (LTB₄) |
| LTC₄ Synthase | Leukotriene A₄ (LTA₄) | Leukotriene C₄ (LTC₄) |
| γ-Glutamyltransferase | Leukotriene C₄ (LTC₄) | Leukotriene D₄ (LTD₄) |
| Dipeptidase | Leukotriene D₄ (LTD₄) | Leukotriene E₄ (LTE₄) |
The 12-lipoxygenase (12-LOX) enzyme introduces molecular oxygen at the C-12 position of this compound. researchgate.net This reaction leads to the formation of 12(S)-hydroperoxyeicosatetraenoic acid [12(S)-HpETE]. researchgate.netresearchgate.net This unstable intermediate is then rapidly reduced, typically by peroxidases, to its more stable hydroxy analogue, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE]. researchgate.netnih.gov The 12-HETE metabolite has been identified as a significant signaling molecule in various cell types, including platelets and neuronal cells. nih.govnih.gov
15-Lipoxygenase (15-LOX) Isoforms and Dual Product Formation
The 15-lipoxygenase (15-LOX) enzymes catalyze the insertion of oxygen into this compound at the 15th carbon position, leading to the production of 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then converted to 15-hydroxyeicosatetraenoic acid (15-HETE). In humans, there are two main isoforms of this enzyme, 15-LOX-1 and 15-LOX-2. caymanchem.com
15-LOX-1 , often referred to as the reticulocyte type, is notable for its dual specificity. While its primary product from this compound is 15(S)-HETE, it also generates a smaller amount of 12(S)-HETE. wikipedia.orgmdpi.com The ratio of 15-HETE to 12-HETE produced by purified 15-LOX-1 is approximately 4-9 to 1. wikipedia.org This isoform is found in reticulocytes, eosinophils, and airway epithelial cells. nih.gov
15-LOX-2 shows a more restricted expression pattern, primarily in the prostate, lung, skin, and cornea. caymanchem.com Unlike 15-LOX-1, it exhibits exclusive activity on the 15th carbon of this compound, producing only 15(S)-HETE. caymanchem.comnih.gov This high specificity distinguishes it from the dual-action 15-LOX-1. The functional differences and tissue distributions of these isoforms suggest they play distinct physiological roles. caymanchem.com
Cytochrome P450 (CYP450) Monooxygenase Pathway
The Cytochrome P450 (CYP450) superfamily of enzymes provides a crucial pathway for this compound metabolism, distinct from the cyclooxygenase and lipoxygenase pathways. nih.gov These enzymes primarily catalyze two types of reactions: epoxygenation to form epoxyeicosatrienoic acids (EETs) and hydroxylation to produce hydroxyeicosatetraenoic acids (HETEs). researchgate.net
CYP450 Epoxygenase Activity and Epoxyeicosatrienoic Acid (EET) Production
CYP450 epoxygenases, particularly members of the CYP2C and CYP2J subfamilies, convert this compound into four different regioisomers of epoxyeicosatrienoic acids (EETs). nih.govnih.gov These are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govmatilda.science Epoxidation can occur at any of the four double bonds of the this compound molecule. nih.gov EETs function as signaling molecules in the cardiovascular and renal systems and possess anti-inflammatory properties. researchgate.netmdpi.com These compounds are further metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs), which generally have lower biological activity. matilda.sciencemdpi.com
CYP450 Hydroxylase Activity and Hydroxyeicosatetraenoic Acid (HETE) Formation
CYP450 hydroxylase enzymes, mainly from the CYP4A and CYP4F families, catalyze the ω- and (ω-1)-hydroxylation of this compound. nih.govresearchgate.net This process leads to the formation of various HETEs, with 20-HETE being a principal product of ω-hydroxylation. researchgate.netnih.gov In humans, CYP4A11, CYP4F2, and CYP4F3 are key enzymes in the synthesis of 20-HETE. wikipedia.orgnih.gov Specifically, CYP4F2 is the major enzyme responsible for 20-HETE production in the human kidney and liver. nih.govresearchgate.net These enzymes can also produce other HETEs, such as 19-HETE. nih.govwikipedia.org 20-HETE is a potent vasoconstrictor and plays a significant role in regulating vascular tone and renal function. researchgate.net
Other Enzymatic and Non-Enzymatic Metabolic Transformations
Beyond the major pathways, this compound serves as a substrate for other important metabolic processes that lead to the formation of endocannabinoids and products of oxidative stress.
Anandamide (B1667382) Pathway and Endocannabinoid Biogenesis
This compound is a precursor for the synthesis of anandamide (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid. The primary pathway involves the formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) through the transfer of this compound to phosphatidylethanolamine (PE) by an N-acyltransferase enzyme. wikipedia.org Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to produce anandamide. researchgate.netnih.gov Alternative pathways for anandamide synthesis from NAPE also exist, involving enzymes like phospholipase C. nih.govnih.gov
Non-Enzymatic Lipid Peroxidation and Oxidative Stress Contributions
Due to its multiple double bonds, this compound is highly vulnerable to non-enzymatic peroxidation by free radicals, a process central to oxidative stress. benthamdirect.com This leads to the formation of a group of prostaglandin-like compounds known as isoprostanes. benthamdirect.com Specifically, F2-isoprostanes are produced through the free-radical-catalyzed peroxidation of this compound, independent of the cyclooxygenase enzymes. nih.gov The measurement of F2-isoprostanes has become a reliable method for assessing oxidative stress in vivo. nih.govresearchgate.net Unlike prostaglandins, isoprostanes can be formed while this compound is still esterified to phospholipids (B1166683) and are then released by phospholipases. pnas.org
Bioactive Lipid Mediators Derived from Arachidonic Acid Metabolism
Eicosanoids: Chemical Classification and Biological Activity
Eicosanoids are a superfamily of lipid mediators derived from 20-carbon fatty acids. microbenotes.comskinident.world Those originating from arachidonic acid are pivotal in cell signaling, most often acting as autocrine or paracrine agents that affect their cell of origin or nearby cells. wikipedia.org They are characterized by their potent but short-lived nature, being synthesized on demand rather than stored. creative-proteomics.com The major classes of eicosanoids are distinguished by their unique chemical structures and the enzymatic pathways that create them. studysmarter.co.uk
Prostanoids are a subclass of eicosanoids characterized by a distinctive ring structure within their carbon chain. skinident.world Their synthesis is initiated by the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which convert this compound into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). nih.govnih.gov PGH2 is then converted by various terminal synthases into the different primary prostanoids. nih.govreactome.org These molecules are involved in a wide array of biological functions, from inflammation and blood clotting to reproduction and gastric secretion. microbenotes.comnih.gov
Prostaglandins (B1171923) (PGs):
PGD2: A major product of mast cells, PGD2 contributes to allergic inflammation by increasing blood flow and promoting the activation of T-helper 2 cells and eosinophils. nih.gov It is also involved in sleep regulation. nih.gov
PGE2: As a predominant pro-inflammatory prostanoid, PGE2 enhances edema and leukocyte infiltration by promoting blood flow and increasing vascular permeability. nih.gov It is also a key mediator of fever and pain. microbenotes.comnih.gov
PGF2α: This prostaglandin is involved in smooth muscle contraction, particularly in the uterus during labor. microbenotes.comnih.gov
Prostacyclin (PGI2): Produced primarily by the endothelium, PGI2 is a potent vasodilator and a powerful inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis. creative-proteomics.comaustinpublishinggroup.comyoutube.com It counteracts the effects of thromboxane (B8750289) A2. creative-proteomics.comyoutube.com
Thromboxanes (TXs):
TXA2: Synthesized mainly by platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, making it critical for blood clot formation (thrombosis). creative-proteomics.comaustinpublishinggroup.comyoutube.com It is chemically unstable and is rapidly hydrolyzed to the inactive TXB2. reactome.org
TXB2: The stable, inactive metabolite of TXA2. nih.govreactome.org
| Prostanoid | Key Functions |
| PGD2 | Allergic inflammation, sleep regulation |
| PGE2 | Inflammation, fever, pain, vasodilation |
| PGF2α | Uterine contraction |
| PGI2 | Vasodilation, inhibition of platelet aggregation |
| TXA2 | Vasoconstriction, promotion of platelet aggregation |
| TXB2 | Inactive metabolite of TXA2 |
Leukotrienes are linear eicosanoids synthesized via the lipoxygenase (LOX) pathway. microbenotes.comstudysmarter.co.uk The initial step involves the 5-lipoxygenase (5-LOX) enzyme, which converts this compound into the unstable epoxide, Leukotriene A4 (LTA4). researchgate.netnih.gov LTA4 serves as a key intermediate that can be further metabolized into two distinct groups of leukotrienes. nih.gov
Leukotriene A4 (LTA4): An unstable epoxide intermediate in the biosynthesis of other leukotrienes. researchgate.netnih.gov
Leukotriene B4 (LTB4): Formed from LTA4 by the enzyme LTA4 hydrolase, LTB4 is a powerful pro-inflammatory molecule. nih.govnih.gov It is one of the most potent chemotactic factors derived from this compound, attracting and activating leukocytes like neutrophils to sites of inflammation. creative-proteomics.comtaylorfrancis.com
Cysteinyl Leukotrienes (CysLTs): This subgroup is formed when LTA4 is conjugated with the tripeptide glutathione (B108866) by the enzyme LTC4 synthase. researchgate.net They are so named because they contain a cysteine residue in their structure. creative-proteomics.com CysLTs are potent mediators in allergic reactions and asthma. nih.gov
Leukotriene C4 (LTC4): The parent compound of the cysteinyl leukotrienes. researchgate.net
Leukotriene D4 (LTD4): A metabolite of LTC4, LTD4 is a potent constrictor of smooth muscles in the airways (bronchoconstriction) and microcirculation. nih.govcreative-proteomics.com It also increases vascular permeability. creative-proteomics.com
Leukotriene E4 (LTE4): The final and most stable metabolite in the CysLT pathway, derived from LTD4. nih.govcreative-proteomics.com
| Leukotriene | Class | Key Functions |
| LTA4 | N/A (Intermediate) | Precursor to LTB4 and LTC4 |
| LTB4 | Dihydroxy Acid | Leukocyte chemotaxis and activation |
| LTC4 | Cysteinyl Leukotriene | Precursor to LTD4 |
| LTD4 | Cysteinyl Leukotriene | Bronchoconstriction, increased vascular permeability |
| LTE4 | Cysteinyl Leukotriene | Stable metabolite involved in allergic inflammation |
Hydroxyeicosatetraenoic acids (HETEs) and their oxidized derivatives, Oxo-eicosatetraenoic acids (Oxo-ETEs), are another major group of eicosanoids. HETEs are formed through both the lipoxygenase (LOX) and cytochrome P-450 (CYP450) pathways. nih.govresearchgate.net Specific LOX enzymes (5-LOX, 12-LOX, 15-LOX) produce 5-HETE, 12-HETE, and 15-HETE, respectively. researchgate.netresearchgate.net HETEs can then be converted to Oxo-ETEs by various dehydrogenases. nih.gov These molecules are involved in modulating inflammatory responses, cell growth, and vascular reactivity. researchgate.net
5-HETE and 5-Oxo-ETE: 5-HETE is a product of the 5-lipoxygenase pathway. researchgate.net It can be oxidized to 5-oxo-ETE, a highly potent chemoattractant for eosinophils and neutrophils, suggesting a significant role in allergic inflammation and diseases like asthma. nih.govwikipedia.org The 5-oxo-ETE family of metabolites has also been implicated in the proliferation of certain cancer cells. wikipedia.org
12-HETE: Produced by 12-lipoxygenase, 12-HETE has been shown to promote tumor cell proliferation and metastasis. nih.gov
15-HETE and 15-Oxo-ETE: 15-HETE is generated by 15-lipoxygenase. researchgate.net It can be converted by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into 15-oxo-ETE. nih.gov Unlike some other eicosanoids, 15-HETE may have protective effects in cancer, and 15-oxo-ETE has been shown to activate antioxidant responses and inhibit pro-inflammatory signaling. nih.govnih.gov
20-HETE: A product of the CYP450 pathway, 20-HETE is primarily known for its effects on the vasculature, including vasoconstriction, and its role in regulating renal function and blood pressure. researchgate.netnih.gov
| Compound | Precursor Pathway | Key Biological Activities |
| 5-HETE | 5-Lipoxygenase | Precursor to 5-Oxo-ETE |
| 5-Oxo-ETE | Oxidation of 5-HETE | Potent eosinophil chemoattractant, pro-inflammatory |
| 12-HETE | 12-Lipoxygenase | Promotes tumor cell proliferation and metastasis |
| 15-HETE | 15-Lipoxygenase | Precursor to 15-Oxo-ETE, may be protective in cancer |
| 15-Oxo-ETE | Oxidation of 15-HETE | Activates antioxidant responses, anti-inflammatory |
| 20-HETE | Cytochrome P450 | Vasoconstriction, regulation of renal function |
Epoxyeicosatrienoic acids (EETs) are synthesized from this compound by cytochrome P450 epoxygenase enzymes. nih.gov EETs are then metabolized by the soluble epoxide hydrolase (sEH) enzyme into their corresponding vicinal diols, the dihydroxyeicosatrienoic acids (DiHETEs). nih.gov Generally, EETs are considered more biologically active than their DiHETE metabolites. nih.gov These molecules are putative endothelium-derived hyperpolarizing factors (EDHFs) that play a key role in regulating microvascular tone. nih.govnih.gov They function primarily as vasodilators in various vascular beds, including the coronary microcirculation, and possess anti-inflammatory properties. nih.govnih.gov
| Compound Class | Key Biological Activities |
| EETs | Vasodilation, anti-inflammatory, inhibition of platelet aggregation |
| DiHETEs | Vasodilation (generally less potent than EETs) |
Lipoxins are a unique class of eicosanoids that are endogenously generated to actively promote the resolution of inflammation. nih.gov Their name is derived from "lipoxygenase interaction products," as their biosynthesis requires the coordinated action of more than one lipoxygenase enzyme, often occurring between different cell types in a process called transcellular biosynthesis. microbenotes.comresearchgate.netfrontiersin.org The two main lipoxins are LXA4 and LXB4. nih.gov Unlike pro-inflammatory eicosanoids, lipoxins act as "braking signals." Their actions include inhibiting the recruitment and infiltration of neutrophils, stopping further inflammatory cell influx, and stimulating the non-inflammatory removal of dead cells by macrophages (efferocytosis). nih.govresearchgate.net
Lipoxin A4 (LXA4): Inhibits neutrophil chemotaxis and adhesion. researchgate.net It also partially counteracts the effects of cysteinyl leukotrienes. researchgate.net
Lipoxin B4 (LXB4): A structurally distinct lipoxin that also regulates neutrophil activation and promotes the resolution of allergic inflammation. researchgate.netnih.gov
| Lipoxin | Key Biological Activities |
| LXA4 | Anti-inflammatory, pro-resolving, inhibits neutrophil chemotaxis |
| LXB4 | Anti-inflammatory, pro-resolving, regulates T-cell and neutrophil activation |
Specialized Pro-Resolving Mediators (SPMs) of this compound Origin
The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly regulated process. nih.govresearchgate.net This process is orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). nih.govnih.gov While many SPMs are derived from omega-3 fatty acids like EPA and DHA (e.g., resolvins, protectins, and maresins), the lipoxins (LXA4 and LXB4) are the principal SPM family derived from the omega-6 fatty acid, this compound. nih.govnih.gov
Lipoxins are generated during the inflammatory response, typically appearing after the initial wave of pro-inflammatory prostaglandins and leukotrienes, in a process known as "class switching." This temporal switch from pro-inflammatory to pro-resolving mediator production is a key feature of self-limited inflammation. researchgate.net By signaling through specific receptors, lipoxins actively halt further inflammatory cell recruitment and stimulate the clearance of cellular debris, facilitating the return to tissue homeostasis without compromising host defense. nih.govnih.gov Disruption in the generation of lipoxins can lead to failed resolution and chronic inflammation. nih.gov
Endocannabinoids (e.g., Anandamide) and their Lipid-Amide Derivatives
Endocannabinoids are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. nih.gov Among these, a significant class is derived from the non-oxidative metabolism of this compound. wikipedia.org These bioactive lipids, primarily N-arachidonoylethanolamine (anandamide) and its derivatives, are crucial modulators in a wide array of physiological processes. nih.gov Unlike classical neurotransmitters, these lipid amides are not stored in vesicles but are synthesized on-demand from membrane phospholipid precursors in response to cellular depolarization and calcium influx. nih.govfrontiersin.org
Anandamide (B1667382) (N-arachidonoylethanolamine)
Anandamide (AEA), named from the Sanskrit word "ananda" meaning "joy, bliss, delight," was the first endogenous cannabinoid to be discovered. wikipedia.org It is an amide synthesized by the conjugation of this compound and ethanolamine. nih.govnih.gov
Biosynthesis
The primary biosynthetic pathway for anandamide involves the precursor N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), a membrane phospholipid. wikipedia.org The formation of NAPE occurs through the transfer of this compound, often from lecithin, to the amine headgroup of phosphatidylethanolamine (PE) by an N-acyltransferase (NAT) enzyme. wikipedia.orgresearchgate.net Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield anandamide. frontiersin.orgresearchgate.net While this is considered the main pathway, evidence suggests the existence of alternative, redundant routes for anandamide synthesis. frontiersin.orgnih.gov Another proposed, though less favorable, pathway involves the direct condensation of free this compound and ethanolamine, a reaction catalyzed by the fatty acid amide hydrolase (FAAH) enzyme operating in reverse. nih.gov
Key Enzymes in Anandamide Biosynthesis
| Enzyme | Precursor | Product | Pathway Step |
|---|---|---|---|
| N-acyltransferase (NAT) | This compound (from Lecithin) + Phosphatidylethanolamine | N-arachidonoyl phosphatidylethanolamine (NAPE) | Formation of the NAPE precursor wikipedia.orgfrontiersin.org |
| NAPE-specific phospholipase D (NAPE-PLD) | N-arachidonoyl phosphatidylethanolamine (NAPE) | Anandamide (AEA) | Hydrolysis of NAPE to AEA frontiersin.orgresearchgate.net |
Metabolism and Degradation
Anandamide has a short half-life due to rapid enzymatic degradation. wikipedia.org The primary enzyme responsible for its hydrolysis is fatty acid amide hydrolase (FAAH), which breaks anandamide down into this compound and ethanolamine. wikipedia.orgresearchgate.net FAAH is a membrane-associated enzyme, and its inhibition leads to elevated levels of anandamide in the body. wikipedia.orgnih.gov A second isoform, FAAH-2, also contributes to anandamide catabolism. frontiersin.orgnih.gov
In addition to hydrolysis, anandamide can be metabolized through oxidative pathways by several enzymes:
Cyclooxygenase-2 (COX-2) can oxygenate anandamide to produce prostamides. frontiersin.org
Lipoxygenases (LOX) , including 5-LOX, 12-LOX, and 15-LOX, can also act on anandamide. frontiersin.orgnih.gov
Cytochrome P450 (P450) monooxygenases represent another route for its oxidative metabolism. frontiersin.org
The this compound released from anandamide hydrolysis can be reincorporated into various other lipid classes, including glycerophospholipids, diradylglycerols, and eicosanoids, indicating a recycling pathway for this fatty acid. nih.gov
Signaling Pathways
Anandamide exerts its effects primarily by interacting with cannabinoid receptors. It acts as a partial agonist at both the CB1 and CB2 receptors. nih.govmdpi.com
CB1 receptors are among the most abundant G protein-coupled receptors (GPCRs) in the brain, located mainly on presynaptic terminals. mdpi.comnih.gov Their activation typically inhibits the release of neurotransmitters like GABA and glutamate (B1630785). nih.govmdpi.com
CB2 receptors are found predominantly in peripheral tissues and are associated with cells of the immune system. wikipedia.orgnih.gov
Upon binding to these receptors, which are coupled to Gi/o proteins, anandamide initiates a cascade of intracellular signaling events. nih.gov The primary effect is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. mdpi.comnih.gov Additionally, anandamide signaling stimulates the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases. mdpi.comnih.govbenthamscience.com CB1 receptor activation can also modulate ion channels. nih.gov Beyond cannabinoid receptors, anandamide can also interact with other cellular targets, such as the transient receptor potential vanilloid type 1 (TRPV1) channels. nih.govresearchgate.net
Physiological and Pathophysiological Roles
The anandamide signaling system is a crucial modulator of numerous physiological and pathological processes. nih.gov
Neurotransmission: As a retrograde messenger, anandamide modulates synaptic plasticity, affecting processes like memory and learning. nih.govresearchgate.net
Pain Modulation: The endocannabinoid system, including anandamide, plays a significant role in the perception and modulation of pain. nih.gov
Appetite and Metabolism: Activation of CB1 receptors by anandamide stimulates appetite and influences energy balance towards storage. nih.govresearchgate.net Increased anandamide levels have been observed in the liver of mice on a high-fat diet, suggesting a role in lipogenesis and the development of obesity. wikipedia.org
Mood and Reward: Anandamide is involved in the brain's reward circuitry and has been implicated in mood regulation. nih.gov
Immune Function: Through CB2 receptors, anandamide can modulate immune responses. wikipedia.orgnih.gov
Other Lipid-Amide Derivatives of this compound
Besides anandamide, other N-acylethanolamines (NAEs) and lipid amides are derived from this compound and related fatty acids, acting as "endocannabinoid-like" compounds. frontiersin.orgwikipedia.org
N-arachidonoyl dopamine (B1211576) (NADA): This compound is an amide of this compound and the neurotransmitter dopamine. It has been shown to bind to the CB1 receptor and also potently activates the TRPV1 receptor. nih.govresearchgate.net
Virodhamine (B1236660) (O-arachidonoyl-ethanolamine): An ester isomer of anandamide, virodhamine has been identified as another endogenous ligand for cannabinoid receptors. nih.govnih.gov
Arachidonyl-5-hydroxytryptamine (AHT): An amide of this compound and serotonin, this compound is another example of a lipid-amide derivative. researchgate.net
These related molecules expand the complexity of the endocannabinoid system, although their physiological roles are generally less understood than that of anandamide. nih.gov
Table of Compounds Mentioned
| Compound Name | Abbreviation | Chemical Class |
|---|---|---|
| This compound | AA | Polyunsaturated Fatty Acid |
| Anandamide / N-arachidonoylethanolamine | AEA | N-acylethanolamine (Endocannabinoid) |
| N-arachidonoyl phosphatidylethanolamine | NAPE | N-acyl-phosphatidylethanolamine |
| Ethanolamine | - | Amino alcohol |
| Lecithin | - | Phosphatidylcholine |
| Phosphatidylethanolamine | PE | Glycerophospholipid |
| N-arachidonoyl dopamine | NADA | N-acyl-dopamine |
| Virodhamine / O-arachidonoyl-ethanolamine | - | Endocannabinoid-like compound |
| Dopamine | - | Catecholamine (Neurotransmitter) |
| Arachidonyl-5-hydroxytryptamine | AHT | N-acyl-serotonin |
| Serotonin / 5-hydroxytryptamine | 5-HT | Monoamine (Neurotransmitter) |
| GABA (Gamma-Aminobutyric Acid) | GABA | Amino acid (Neurotransmitter) |
Molecular and Cellular Mechanisms of Arachidonic Acid Mediated Signaling
Intracellular Second Messenger Functions of Free Arachidonic Acid
Beyond its role as a precursor for eicosanoid synthesis, free this compound itself functions as a bona fide intracellular second messenger. nih.govnih.gov Upon its release from membrane phospholipids (B1166683) in response to various stimuli, AA can directly interact with and modulate the function of several intracellular proteins. nih.govresearchgate.net This direct signaling capacity allows for rapid cellular responses that are independent of its metabolic conversion.
One of the well-documented targets of free AA is protein kinase C (PKC), a family of enzymes crucial for various signal transduction pathways. nih.gov AA can directly activate certain PKC isoforms, a mechanism distinct from the canonical activation by diacylglycerol. nih.gov Furthermore, free AA has been shown to directly activate GTP-binding proteins in the plasma membrane of neutrophils, suggesting a role in initiating signal transduction cascades. aai.org It can also modulate the activity of various ion channels and other signaling components, highlighting its diverse roles in cellular regulation. researchgate.netaai.org The ability of AA to act as a second messenger is critical in processes ranging from neurotransmission to immune responses. researchgate.netaai.org For instance, in certain neuronal cells, AA is implicated in mediating signaling events and activating potassium-selective channels. aai.org
Receptor-Mediated Signal Transduction by this compound Metabolites
The metabolic products of this compound, the eicosanoids, are potent signaling molecules that exert their effects primarily through binding to specific cell surface and nuclear receptors. allergolyon.frnih.gov This receptor-mediated signaling is fundamental to the diverse biological activities of eicosanoids, which range from modulating inflammation and immunity to regulating cardiovascular and renal function. allergolyon.frresearchgate.net
G Protein-Coupled Receptor (GPCR) Interactions and Downstream Signaling
A major mechanism by which eicosanoids transmit their signals is through interaction with a large family of G protein-coupled receptors (GPCRs). researchgate.netscbt.com These receptors, located on the cell surface, bind to specific eicosanoids, such as prostaglandins (B1171923) and leukotrienes, initiating intracellular signaling cascades. allergolyon.frnih.gov The binding of an eicosanoid to its cognate GPCR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. aai.org
Depending on the specific G protein subtype activated (e.g., Gq, Gs, Gi), a variety of downstream signaling pathways can be engaged. For example, activation of Gq can lead to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. allergolyon.fr Other GPCRs can modulate the activity of adenylyl cyclase, affecting intracellular levels of cyclic AMP (cAMP). frontiersin.org These signaling events ultimately regulate a wide range of cellular functions, including smooth muscle contraction, platelet aggregation, and inflammatory responses. nih.govscbt.com
| Eicosanoid | GPCR | Primary Downstream Signaling Pathway | Key Cellular Responses |
|---|---|---|---|
| Prostaglandin (B15479496) E2 (PGE2) | EP1, EP2, EP3, EP4 | Varies by receptor subtype (e.g., Gq, Gs) | Pain, fever, inflammation. nih.govasm.org |
| Prostaglandin F2α (PGF2α) | FP | Gq -> PLC -> IP3/DAG | Smooth muscle contraction. scbt.com |
| Leukotriene B4 (LTB4) | BLT1, BLT2 | Gi, Gq | Chemotaxis, immune cell activation. oup.comoup.com |
| Thromboxane (B8750289) A2 (TXA2) | TP | Gq, G12/13 | Platelet aggregation, vasoconstriction. allergolyon.fr |
Nuclear Receptor Modulation and Transcriptional Regulation
In addition to their effects via cell surface GPCRs, this compound and its metabolites can also regulate gene expression by interacting with nuclear receptors. mdpi.com Peroxisome proliferator-activated receptors (PPARs) are a key family of nuclear receptors that are activated by fatty acids and eicosanoids. mdpi.comsmw.ch PPARs function as ligand-activated transcription factors that, upon binding to their ligands, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the regulatory regions of target genes. smw.ch
This interaction modulates the transcription of genes involved in lipid metabolism, energy homeostasis, and inflammation. mdpi.comsmw.ch For example, PPARα, which is activated by molecules such as leukotriene B4, plays a crucial role in fatty acid catabolism. oup.comoup.com PPARγ, activated by certain prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a key regulator of adipogenesis and insulin (B600854) sensitivity. oup.commdpi.com The ability of this compound metabolites to directly bind to and activate these nuclear receptors provides a direct link between lipid signaling and the long-term regulation of gene expression. oup.comoup.com
Allosteric Modulation of Ion Channels and Membrane Transporters
This compound and its metabolites can directly interact with and modulate the activity of various ion channels and membrane transporters, influencing cellular excitability and transport processes. frontiersin.org This modulation often occurs through allosteric mechanisms, where the lipid binds to a site on the protein distinct from the primary ligand binding or pore region, inducing a conformational change that alters the protein's function. upf.eduplos.org
For instance, this compound has been shown to modulate the activity of several types of potassium (K+), sodium (Na+), and calcium (Ca2+) channels. frontiersin.org The effects can be either inhibitory or activating, depending on the specific channel and the concentration of this compound. frontiersin.org For example, in vascular smooth muscle, AA activates high-conductance Ca2+- and voltage-dependent K+ (BK) channels, but this activation is dependent on the presence of the auxiliary β1 subunit. upf.eduresearchgate.net this compound has also been shown to modulate glycine (B1666218) receptors, a type of ligand-gated ion channel, in a G-protein-independent manner. plos.org
Furthermore, this compound can influence the function of membrane transporters. researchgate.net For example, it can affect the activity of glutamate (B1630785) transporters. researchgate.net The enrichment of arachidonate (B1239269) in membrane phospholipids by enzymes like lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3) has been shown to be critical for efficient triglyceride transport. elifesciences.org Membrane-associated fatty acid binding proteins such as FAT/CD36, FATP, and FABPpm are involved in the cellular uptake and transport of this compound. nih.govresearchgate.net
Regulation of Protein Kinase Activity and Phosphorylation Cascades
This compound and its metabolites are significant regulators of protein kinase activity and phosphorylation cascades, which are central to intracellular signal transduction. uni-regensburg.deresearchgate.net They can influence these pathways through both direct and indirect mechanisms, leading to the phosphorylation or dephosphorylation of a multitude of substrate proteins and thereby altering their activity and function.
Free this compound can directly activate certain protein kinase C (PKC) isoforms. nih.gov It has also been shown to increase the activity of guanylate cyclase and a GTPase inhibitory protein, while inhibiting Ca2+/calmodulin-dependent protein kinase II. uni-regensburg.de Furthermore, this compound can stimulate the mitogen-activated protein kinase (MAPK) superfamily, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPK. ahajournals.orgnih.gov This activation can occur through various mechanisms, including the generation of reactive oxygen species (ROS) or the tyrosine phosphorylation of growth factor receptors like the epidermal growth factor receptor (EGFR). ahajournals.orgahajournals.org For instance, in some cells, AA-induced MAPK activation involves the phosphorylation of the EGFR and its association with the adaptor protein Shc. ahajournals.org
The metabolites of this compound also play a crucial role in regulating phosphorylation cascades. For example, some metabolites generated via the cytochrome P450 pathway can augment the activity of ERKs and p38 MAPK. nih.gov The activation of these kinase cascades by this compound and its metabolites has profound effects on cellular processes such as proliferation, differentiation, and apoptosis. elsevier.esresearchgate.net
| Kinase/Phosphatase | Effect of this compound/Metabolites | Downstream Effects |
|---|---|---|
| Protein Kinase C (PKC) | Direct activation by free AA. nih.gov | Modulation of various cellular processes. |
| Mitogen-Activated Protein Kinases (MAPKs - ERK, JNK, p38) | Activation by AA and its metabolites. ahajournals.orgnih.gov | Regulation of gene expression, cell proliferation, and stress responses. |
| Ca2+/calmodulin-dependent protein kinase II | Inhibition by free AA. uni-regensburg.de | Alteration of calcium-dependent signaling. |
| Guanylate cyclase | Increased activity by free AA. uni-regensburg.de | Increased cGMP production. |
| Protein Tyrosine Phosphatases (PTPs) | Activation of PTP1C by AA. uni-regensburg.de | Modulation of tyrosine phosphorylation signaling. |
Influence on Gene Expression and Epigenetic Modifications
This compound and its metabolites exert a significant influence on gene expression, not only through the activation of nuclear receptors but also by modulating signaling pathways that control the activity of various transcription factors. oup.comoup.com Furthermore, emerging evidence suggests that this compound can also impact epigenetic modifications, such as DNA methylation and histone modifications, adding another layer of complexity to its regulatory functions. elifesciences.orgub.edu
Studies have shown that the accumulation of intracellular this compound can alter the expression of a wide range of genes. oup.comoup.com For example, in colon cancer cells, this compound has been found to upregulate genes encoding activator protein-1 (AP-1) transcription factors, which are involved in processes like apoptosis, and downregulate genes associated with cell survival. oup.com The transcriptional induction of certain genes, such as that for tumor necrosis factor (TNF), can be regulated by this compound metabolites. nih.gov For instance, the 5-lipoxygenase metabolite leukotriene B4 can increase TNF mRNA levels, while the cyclooxygenase metabolite prostaglandin E2 can have an inhibitory effect. nih.gov
Recent research has also shed light on the role of this compound in epigenetics. Studies in zebrafish have indicated that parental dietary this compound can affect DNA methylation and gene expression in the offspring, suggesting a transgenerational epigenetic effect. forskningsradet.no In cultured cells, this compound has been shown to induce DNA hypermethylation, and these methylation profiles have been associated with pathways involved in metabolic diseases. ub.edud-nb.info The aryl hydrocarbon receptor (AhR)-mediated this compound pathway has been implicated in establishing trained immunity in human monocytes through epigenetic reprogramming, specifically via histone H3K4 trimethylation. elifesciences.orgelifesciences.org
Involvement in Lipid Droplet Biogenesis and Cellular Lipid Homeostasis
This compound (AA) plays a significant role in the regulation of cellular lipid storage and balance, primarily through its influence on the formation of lipid droplets (LDs). LDs, once considered mere inert storage depots, are now recognized as dynamic organelles central to lipid metabolism, cellular signaling, and homeostasis. researchgate.netencyclopedia.pub They consist of a neutral lipid core, mainly composed of triacylglycerol (TG) and cholesterol esters (CE), enclosed by a phospholipid monolayer. nih.gov
This compound is a potent inducer of neutral lipid synthesis and the subsequent formation of LDs. researchgate.netnih.gov For instance, in circulating monocytes, exposure to AA can promote the synthesis of neutral lipids and the formation of LDs, a process implicated in the development of foam cells in atherosclerotic plaques. researchgate.netencyclopedia.pub The mechanism involves AA serving as a substrate for the synthesis of TG, although interestingly, not typically for CE. nih.gov
Beyond its role as a substrate, free AA activates intracellular signaling pathways that further promote LD biogenesis. nih.gov Specifically, it triggers phosphorylation cascades mediated by p38 and JNK (c-Jun N-terminal kinases), which enhance the synthesis of neutral lipids. nih.gov Concurrently, these signaling events activate cytosolic phospholipase A2α (cPLA2α). The activity of cPLA2α, an enzyme that preferentially hydrolyzes phospholipids containing AA at the sn-2 position, is essential for the biogenesis of LDs. nih.govuab.cat Inhibition or silencing of cPLA2α has been shown to block the formation of lipid droplets, indicating its critical role beyond simply releasing AA for lipid synthesis. nih.govuab.cat
Lipid droplets, in turn, function as a reservoir for this compound. The AA stored within the core TG or the surrounding phospholipid monolayer can be mobilized for various cellular processes. nih.gov The direct hydrolysis of the LD's phospholipid monolayer by cPLA2α is considered a major pathway for releasing AA. nih.gov This mobilized AA can then be used for the synthesis of eicosanoids, potent lipid mediators involved in inflammation and other physiological responses, or it can be re-esterified back into the neutral lipid core. nih.gov This dynamic interplay highlights a feedback loop where AA stimulates LD formation, and LDs, in turn, regulate the availability of free AA for signaling purposes, thereby maintaining cellular lipid homeostasis. mdpi.com
Table 1: Research Findings on this compound's Role in Lipid Droplet Biogenesis and Homeostasis
| Finding | Cellular Context | Implication | Reference(s) |
| Potent Inducer of LD Formation | Circulating Monocytes | AA promotes a foamy phenotype, relevant to atherosclerosis. | researchgate.netencyclopedia.pubnih.gov |
| Substrate for Triacylglycerol (TG) | Various cell types | AA is directly incorporated into the neutral lipid core of LDs. | nih.gov |
| Activation of Signaling Cascades | Various cell types | AA activates p38 and JNK pathways to enhance neutral lipid synthesis. | nih.gov |
| Requirement of cPLA2α | Various cell types | The enzyme cPLA2α is essential for the biogenesis of lipid droplets. | nih.govuab.cat |
| LDs as a Source of AA | Inflammatory cells | LDs provide mobilized AA for the synthesis of eicosanoids. | nih.gov |
Regulation of Cellular Bioenergetics and Mitochondrial Dynamics
This compound exerts complex and often contradictory effects on cellular energy metabolism and the dynamic processes that govern mitochondrial morphology and function. Mitochondria are central hubs for bioenergetics, and their function is tightly linked to their structure, which is controlled by a balance of fission (division) and fusion events. frontiersin.org
AA can directly interact with mitochondria and modulate their respiratory function. Studies have shown that AA can cause an uncoupling effect on oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane without generating ATP. nih.gov Furthermore, AA can inhibit the mitochondrial electron transport chain, specifically at Complex I and Complex III. nih.gov This inhibition of respiratory activity can lead to a significant increase in the production of reactive oxygen species (ROS), such as hydrogen peroxide, contributing to oxidative stress. nih.gov
A critical aspect of AA's influence on mitochondria is its ability to induce the opening of the mitochondrial permeability transition pore (MPTP). aai.org The irreversible opening of the MPTP leads to a loss of the mitochondrial transmembrane potential (Δψm), swelling of the mitochondrial matrix, release of pro-apoptotic factors like cytochrome c, and inhibition of respiration. aai.orgnih.gov This process can ultimately trigger programmed cell death, or apoptosis. aai.org Interestingly, the pro-apoptotic effects of AA appear to be a direct action on the MPTP, as they can be observed in isolated mitochondria. aai.org
Table 2: Research Findings on this compound's Role in Cellular Bioenergetics and Mitochondrial Dynamics
| Finding | System/Model | Effect | Reference(s) |
| Inhibition of Electron Transport Chain | Bovine heart mitochondria | AA selectively inhibits Complex I and Complex III, increasing ROS production. | nih.gov |
| Induction of MPTP Opening | Isolated myocytes, C3HA cells | AA causes irreversible opening of the mitochondrial permeability transition pore, leading to loss of membrane potential and apoptosis. | aai.orgplos.org |
| Uncoupling of Respiration | Bovine heart mitochondria | AA has an uncoupling effect during state 4 respiration. | nih.gov |
| Modulation of Mitochondrial Fission | Human induced pluripotent stem cells | Low concentrations of AA can increase mitochondrial fission. | nih.gov |
| Induction of Mitochondrial Dysfunction | Human hepatoma cells (VL-17A) | A high AA:DHA ratio reduces mitochondrial respiration and ATP production. | westminster.ac.uk |
| Alteration of Mitochondrial Membrane Permeability | Rat heart mitochondria | AA induces a specific, cyclosporine A-insensitive increase in membrane permeability, potentially involving the ATP/ADP translocator. | nih.gov |
Physiological Significance of Arachidonic Acid Pathways
Neurobiological Functions and Brain Development
Arachidonic acid is one of the most abundant polyunsaturated fatty acids in the brain, where it plays a fundamental role in the growth, development, and function of the central nervous system. plos.org Its incorporation into neuronal membranes and its subsequent metabolism into signaling molecules are critical for maintaining neuronal health and plasticity.
Neuronal Membrane Dynamics and Synaptic Plasticity
This compound is a key determinant of the physical properties of neuronal membranes, which directly impacts their function. The presence of AA in membrane phospholipids (B1166683) contributes to the fluidity and flexibility of the neuronal plasma membrane. fao.org This biophysical property is crucial for the lateral movement and function of membrane-embedded proteins such as receptors, ion channels, and enzymes, thereby facilitating efficient signal transduction. fao.org Studies have shown that increased levels of polyunsaturated fatty acids, including AA, in neuronal membranes enhance membrane fluidity. frontiersin.orgkarger.com For instance, dietary supplementation with this compound has been observed to preserve the fluidity of hippocampal neuron membranes in aging rats. karger.com
This modulation of membrane dynamics is intimately linked to synaptic plasticity, the cellular mechanism underlying learning and memory. One of the most studied forms of synaptic plasticity is long-term potentiation (LTP), a persistent strengthening of synapses. Free AA, released from the postsynaptic neuron, is a key player in the induction and maintenance of LTP. elsevier.espnas.org It can act as a retrograde messenger, influencing the presynaptic terminal to increase neurotransmitter release. elsevier.es The reduction of LTP following the inhibition of cytosolic phospholipase A₂ (cPLA₂-α), the enzyme that releases AA, underscores the necessity of this compound for this process. elsevier.es
| Research Finding | Model System | Implication for Neuronal Function | Reference |
| Increased total PUFA composition in the lipid membrane enhanced membrane fluidity. | Human cortical neurons from iPSCs | Improved physical properties of the neuronal membrane for better signaling. | frontiersin.org |
| Dietary supplementation with this compound increased neuronal membrane fluidity. | Senescent rats | AA helps maintain membrane function during aging. | elifesciences.org |
| Free this compound produced by the postsynaptic neuron acts as a retrograde messenger to induce LTP. | General knowledge in neuroscience | AA is crucial for the molecular basis of learning and memory. | elsevier.espnas.org |
| Inhibition of cPLA₂-α, which releases AA, reduced LTP. | In vivo experiments | Confirms the essential role of AA in synaptic plasticity. | elsevier.es |
Neurotransmitter Release Modulation and Retrograde Signaling
A pivotal function of this compound in the brain is its role as a signaling molecule that modulates the release of neurotransmitters. Following certain types of synaptic activity, there is an influx of calcium into the postsynaptic neuron, which activates phospholipase A₂ to liberate AA from membrane phospholipids. dovepress.com This free AA can then diffuse across the synaptic cleft to the presynaptic terminal, a process known as retrograde signaling. nih.govjci.org
As a retrograde messenger, this compound can enhance the release of neurotransmitters, such as glutamate (B1630785), from the presynaptic neuron. elsevier.es This potentiation of transmitter release contributes to the maintenance of long-term potentiation. elsevier.eselsevier.es The mechanism involves the modulation of presynaptic ion channels and proteins involved in the synaptic vesicle fusion machinery. elsevier.es
Furthermore, this compound is a precursor to endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov These endocannabinoids are also retrograde messengers that act on presynaptic CB1 receptors to suppress neurotransmitter release, a process involved in both short-term and long-term synaptic depression (LTD). nih.govmdpi.com This dual capability of AA and its metabolites to both enhance and suppress synaptic transmission highlights its complex role in fine-tuning neural circuits.
| Signaling Molecule | Precursor | Receptor/Target | Effect on Neurotransmitter Release | Form of Plasticity | Reference |
| This compound (AA) | Membrane Phospholipids | Presynaptic channels/vesicle machinery | Increase | Long-Term Potentiation (LTP) | elsevier.eselsevier.es |
| 12-Lipoxygenase metabolites of AA | This compound | Presynaptic targets | Decrease | Long-Term Depression (LTD) | mdpi.com |
| Endocannabinoids (e.g., 2-AG) | This compound derivatives | Presynaptic CB1 Receptors | Decrease | LTD, DSI, DSE* | nih.gov |
*DSI: Depolarization-induced Suppression of Inhibition; DSE: Depolarization-induced Suppression of Excitation.
Regulation of Neuronal Growth and Differentiation
This compound is indispensable for the proper growth and development of the nervous system. plos.org It is actively accumulated in the brain during late fetal and early postnatal periods. researchgate.net AA and its metabolites influence neurogenesis, the process of generating new neurons, and promote the outgrowth of neurites, which are essential for forming synaptic connections. researchgate.netnih.gov
Studies using neural stem/progenitor cells (NSPCs) have demonstrated the distinct roles of AA in neuronal development. For instance, this compound has been shown to promote the maintenance of neurogenic NSPCs. nih.gov In later stages of development, AA may also influence glial cell differentiation, specifically promoting an increase in the number of astrocytes. nih.gov Furthermore, this compound is a direct precursor of adrenic acid, a fatty acid that is crucial for the development of neural tissue and the enrichment of myelin lipids. fao.org The activation of syntaxin-3, a neuronal membrane protein involved in neurite growth and repair, is also directly influenced by AA. plos.org
| Developmental Process | Effect of this compound | Experimental Model | Key Finding | Reference |
| Neurogenesis | Promotes postnatal neurogenesis | Rat hippocampus | Increased formation of new neurons. | nih.gov |
| NSPC Maintenance | Promotes maintenance of neurogenic NSPCs | Neurosphere assays | Supports the pool of neuron-generating stem cells. | nih.gov |
| Neurite Outgrowth | Activates syntaxin-3, a protein for neurite growth | General knowledge | Facilitates the extension of neuronal processes. | plos.org |
| Glial Differentiation | May induce glial differentiation (astrocytes) | Gliogenic NSPCs | Influences the development of supportive brain cells. | nih.gov |
Immunological System Regulation
This compound and its extensive family of metabolites, the eicosanoids, are central regulators of the immune system. They are involved in virtually every aspect of an immune response, from the initial recognition of pathogens to the resolution of inflammation. The balance between different AA-derived mediators is critical for a healthy and effective immune response.
Immune Cell Activation, Migration, and Differentiation
Upon encountering a pathogen or inflammatory stimulus, immune cells rapidly mobilize this compound from their membranes to produce eicosanoids. elsevier.eselsevier.es These lipid mediators then act in an autocrine or paracrine fashion to regulate the function of various immune cells.
Leukotrienes, produced via the lipoxygenase pathway, are potent chemoattractants for neutrophils, guiding them to sites of infection and inflammation. mdpi.com Prostaglandins (B1171923), synthesized by the cyclooxygenase pathway, have more diverse effects. For example, prostaglandin (B15479496) E₂ (PGE₂) can influence the polarization of macrophages, which are key cells of the innate immune system. frontiersin.org Depending on the context, PGE₂ can either promote or suppress inflammatory responses. frontiersin.orgnih.gov
This compound also plays a role in the activation of T cells, a critical component of the adaptive immune system. It has been shown to regulate calcium signaling in CD4⁺ T cells, which is essential for their activation. researchgate.net Furthermore, exogenous addition of this compound can enhance the functionality of dendritic cells, which are crucial for initiating T cell responses, by improving their migratory capacity and T cell stimulatory potential. plos.org The migration of monocytes, which differentiate into macrophages at sites of inflammation, is also influenced by changes in this compound metabolism. pnas.org
| Immune Cell | Effect of AA/Metabolites | Key Mediator(s) | Functional Outcome | Reference |
| Neutrophils | Chemoattraction and migration | Leukotrienes (e.g., LTB₄) | Recruitment to inflammatory sites. | mdpi.com |
| Macrophages | Polarization and cytokine release | Prostaglandins (e.g., PGE₂) | Modulation of inflammatory state. | frontiersin.orgnih.gov |
| T Cells | Activation and differentiation | This compound, PGE₂ | Regulation of adaptive immune response. | researchgate.net |
| Dendritic Cells | Enhanced migration and T cell stimulation | This compound | Improved initiation of adaptive immunity. | plos.org |
Orchestration of Innate and Adaptive Immune Responses
The this compound metabolic network provides a critical link between the innate and adaptive branches of the immune system and plays a dual role in both promoting and resolving inflammation. jci.org The innate immune response is the first line of defense, and cells like macrophages and neutrophils are rapidly activated upon infection. The recognition of pathogens by receptors such as Toll-like receptors (TLRs) triggers the release of AA and the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. elsevier.eselsevier.es These mediators amplify the initial inflammatory response by increasing vascular permeability and recruiting more immune cells. mdpi.com
While some AA metabolites, like certain prostaglandins and leukotrienes, are strongly pro-inflammatory, others, such as lipoxins, are pro-resolving. jci.org Lipoxins are generated through the interaction of different lipoxygenase enzymes, often in a transcellular manner between different immune cell types. mdpi.com They actively inhibit neutrophil recruitment and promote the clearance of apoptotic cells by macrophages, thereby facilitating the resolution of inflammation and a return to tissue homeostasis. jci.org
| Phase of Immune Response | Key AA Metabolites | Primary Function | Overall Impact | Reference |
| Initiation of Inflammation | Prostaglandins (e.g., PGE₂), Leukotrienes (e.g., LTB₄) | Increase vascular permeability, recruit innate immune cells. | Amplification of the initial defense against pathogens. | mdpi.com |
| Resolution of Inflammation | Lipoxins (e.g., LXA₄) | Inhibit neutrophil migration, promote clearance of debris. | Actively switch off inflammation and promote healing. | jci.org |
| Link to Adaptive Immunity | Prostaglandins, Leukotrienes | Modulate dendritic cell and T cell function. | Shape the nature and magnitude of the adaptive immune response. | plos.orgjci.org |
in Cardiovascular System Homeostasis
This compound (AA) and its extensive family of metabolites, collectively known as eicosanoids, are pivotal in the regulation of cardiovascular homeostasis. mdpi.com These lipid mediators are not pre-stored but are synthesized on demand when phospholipase enzymes release AA from the cell membrane's phospholipid bilayer. nih.govresearchgate.net Once liberated, AA is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). nih.govmdpi.com The products of these pathways play crucial, often opposing, roles in modulating vascular tone, endothelial function, and platelet activity, which are fundamental to maintaining the health and stability of the cardiovascular system. rupahealth.com
Modulation of Vascular Tone and Endothelial Function
The vascular endothelium is a critical regulator of vascular tone, releasing a variety of factors that cause the underlying smooth muscle to relax or contract. nih.gov Metabolites of this compound are central to this process, acting as vasodilators and vasoconstrictors to control local blood flow and blood pressure. nih.govmdpi.com
Stimulation of endothelial cells by agonists like acetylcholine (B1216132) or by physical forces such as shear stress triggers the release of AA. nih.gov The subsequent metabolism of AA leads to the formation of several vasoactive compounds:
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert AA into prostaglandin H2 (PGH2), which is a precursor for various prostanoids. nih.gov Prostacyclin (PGI2), primarily produced by endothelial cells, is a potent vasodilator that increases intracellular cyclic AMP (cAMP) levels in smooth muscle cells, leading to relaxation. mdpi.commdpi.com Conversely, Thromboxane (B8750289) A2 (TXA2) is a powerful vasoconstrictor. mdpi.com Other prostaglandins, such as PGE2, can act as either vasodilators or vasoconstrictors depending on the receptor subtype they bind to in different tissues. mdpi.com
Cytochrome P450 (CYP) Pathway: CYP epoxygenase enzymes convert AA into epoxyeicosatrienoic acids (EETs). ahajournals.orgahajournals.org EETs are significant contributors to endothelium-dependent vasodilation, particularly in the coronary and renal vascular beds. ahajournals.org They function as endothelium-derived hyperpolarizing factors (EDHFs), which cause vasorelaxation by activating calcium-activated potassium (KCa) channels on smooth muscle cells, leading to hyperpolarization and a decrease in calcium influx. ahajournals.org
Lipoxygenase (LOX) Pathway: In some arteries, LOX metabolites of AA contribute to vasodilation. nih.gov For instance, the 12-LOX metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), can be synthesized by the endothelium and causes smooth muscle relaxation by activating KCa channels. nih.govdiabetesjournals.org
The balance between these vasodilator and vasoconstrictor metabolites is essential for maintaining normal endothelial function and vascular tone.
| Metabolite | Enzymatic Pathway | Primary Effect on Vascular Tone | Mechanism of Action |
| Prostacyclin (PGI2) | Cyclooxygenase (COX) | Vasodilation | Increases cAMP in vascular smooth muscle cells. mdpi.commdpi.com |
| Thromboxane A2 (TXA2) | Cyclooxygenase (COX) | Vasoconstriction | Binds to thromboxane receptors on vascular smooth muscle cells, increasing intracellular Ca2+. mdpi.com |
| Prostaglandin E2 (PGE2) | Cyclooxygenase (COX) | Vasodilation / Vasoconstriction | Effect depends on the activated receptor subtype (EP2/EP4 cause relaxation; EP1/EP3 cause contraction). mdpi.com |
| Epoxyeicosatrienoic Acids (EETs) | Cytochrome P450 (CYP) | Vasodilation | Act as Endothelium-Derived Hyperpolarizing Factors (EDHFs); activate KCa channels. ahajournals.orgahajournals.org |
| 12-Hydroxyeicosatetraenoic Acid (12-HETE) | Lipoxygenase (LOX) | Vasodilation | Activates large-conductance, calcium-activated K+ channels. nih.gov |
Regulation of Platelet Aggregation and Thrombus Formation
Platelets play a critical role in hemostasis, the process that stops bleeding at the site of vascular injury. However, their aggregation can also lead to pathological thrombus formation, underlying events like myocardial infarction and stroke. jci.org this compound metabolism is central to the regulation of platelet activation and aggregation. ahajournals.org
Upon platelet activation by agonists such as collagen or thrombin, phospholipase A2 liberates AA from the membrane phospholipids. researchgate.netahajournals.org
Thromboxane A2 (TXA2) Synthesis: Inside the platelet, AA is rapidly metabolized by the COX-1 enzyme to produce Thromboxane A2 (TXA2). researchgate.netjci.org TXA2 is a potent activator of platelets and a powerful vasoconstrictor. jci.org It acts as a positive feedback mediator, amplifying the activation signal and recruiting more platelets to the site of injury, thus promoting the formation of a stable thrombus. ahajournals.org The production of TXA2 is directly correlated with the this compound content within the platelets. thieme-connect.com
Prostacyclin (PGI2) as an Inhibitor: In contrast to the action of TXA2, prostacyclin (PGI2), produced from AA in adjacent endothelial cells, is the most potent endogenous inhibitor of platelet aggregation. researchgate.netjci.org It functions to prevent inappropriate platelet activation and keeps the platelet response localized to the area of injury.
Lipoxygenase (LOX) Pathway Regulation: The platelet LOX pathway metabolizes AA to products like 12-hydroperoxyeicosatetraenoic acid (12-HPETE). nih.gov Research indicates that 12-HPETE can act as a negative regulator of platelet aggregation. It has been shown to inhibit aggregation induced by this compound and collagen, suggesting it provides a feedback mechanism to control the extent of platelet activation. nih.gov
The delicate balance between the pro-aggregatory effects of platelet-derived TXA2 and the anti-aggregatory effects of endothelium-derived PGI2 is a key determinant in regulating thrombus formation and maintaining vascular homeostasis. jci.org
| Metabolite | Primary Source | Primary Role in Platelet Function |
| Thromboxane A2 (TXA2) | Platelets | Potent agonist of platelet aggregation. jci.org |
| Prostacyclin (PGI2) | Endothelial Cells | Potent inhibitor of platelet aggregation. researchgate.netjci.org |
| 12-Hydroperoxyeicosatetraenoic Acid (12-HPETE) | Platelets | Inhibits platelet aggregation and secretion. nih.gov |
in Renal Physiology and Fluid-Electrolyte Balance
The kidney is essential for maintaining the body's fluid and electrolyte homeostasis, a process tightly linked to long-term blood pressure control. physiology.org this compound metabolites are crucial local hormones and intracellular messengers that regulate many aspects of renal function, including renal hemodynamics and tubular transport. physiology.orgplos.org These eicosanoids are produced in various cells throughout the kidney and exert their effects in a paracrine or autocrine fashion. nih.gov
AA can be metabolized in the kidney via all three major enzymatic pathways, with the resulting products having significant effects:
Cyclooxygenase (COX) Pathway: Prostaglandins, such as PGE2 and PGI2, are important modulators of renal function. plos.org They are particularly important in maintaining renal blood flow and glomerular filtration rate, especially under conditions of renal stress like volume contraction. plos.org PGE2 produced via the COX-2 enzyme in the macula densa and cortical thick ascending limb plays a role in regulating sodium and water reabsorption. physiology.orgnih.gov
Cytochrome P450 (CYP) Pathway: This pathway generates 20-hydroxyeicosatetraenoic acid (20-HETE) and epoxyeicosatrienoic acids (EETs), both of which have prominent vascular and tubular actions. physiology.org 20-HETE, produced in the proximal tubule and thick ascending limb of the loop of Henle, is generally considered to inhibit sodium transport by inhibiting the Na+-K+-ATPase pump and the Na+-K+-2Cl- cotransporter. physiology.orgphysiology.org In contrast, EETs are generally associated with vasodilation and are believed to have renoprotective effects by reducing inflammation and promoting sodium excretion. nih.govfrontiersin.org
Lipoxygenase (LOX) Pathway: While historically considered less prominent in the kidney, studies have shown that LOX pathway metabolites also play a role. For instance, in infant rats, the LOX pathway, producing metabolites like 12(S)-HETE, is the primary modulator of Na+-K+-ATPase activity in the proximal convoluted tubule, a role that shifts to the CYP450 pathway in adults. physiology.org
These metabolic pathways are critical for the kidney's ability to respond to changes in perfusion pressure, a phenomenon known as pressure natriuresis, which is a fundamental mechanism for long-term blood pressure regulation. physiology.org
| Metabolite | Enzymatic Pathway | Key Role in Renal Function |
| Prostaglandin E2 (PGE2) | Cyclooxygenase (COX) | Modulates renal blood flow and tubular sodium reabsorption. physiology.orgnih.gov |
| 20-HETE | Cytochrome P450 (CYP) | Inhibits Na+-K+-ATPase and Na+-K+-2Cl- cotransporter, thus inhibiting sodium reabsorption. physiology.orgphysiology.org |
| EETs | Cytochrome P450 (CYP) | Promote vasodilation and natriuresis; generally renoprotective. nih.govfrontiersin.org |
| 12(S)-HETE | Lipoxygenase (LOX) | Inhibits Na+-K+-ATPase in the infant kidney. physiology.org |
in Pancreatic Cellular Function and Secretion
This compound and its metabolites are important signaling molecules in the pancreas, influencing both exocrine and endocrine functions. nih.gov Within the endocrine pancreas, they play a significant role in modulating the function of islet β-cells, particularly the secretion of insulin (B600854). nih.govmdpi.com The release of endogenous AA from membrane phospholipids via phospholipase A2 (PLA2) is recognized as an important signaling event for insulin secretion. nih.govdiabetesjournals.org
The effects of this compound on β-cells are multifaceted:
Direct Effects of this compound: Exogenous this compound has been shown to stimulate insulin secretion from pancreatic β-cells. nih.govdiabetesjournals.org It can also promote β-cell proliferation and protect against the detrimental effects of saturated fatty acids like palmitic acid. mdpi.comportlandpress.com AA itself can mobilize calcium from intracellular stores, a key trigger for insulin exocytosis, an effect that does not require its further metabolism. nih.gov
Metabolism-Dependent Effects: Once released, AA can be further metabolized by COX and LOX enzymes within the islets, and these products can also modulate insulin secretion. diabetesjournals.org
COX Pathway: Human islets express both COX-1 and COX-2. diabetesjournals.org Studies have shown that inhibiting the COX-2 enzyme can enhance both basal and glucose-stimulated insulin secretion, suggesting that some COX-2-derived prostaglandins may act as inhibitors of insulin release. nih.govdiabetesjournals.org
LOX Pathway: Human islets also express 5-LOX and 12-LOX. diabetesjournals.org Similar to the COX-2 pathway, inhibition of 12-LOX has been found to potentiate glucose-stimulated insulin secretion. diabetesjournals.org This implies that the 12-LOX metabolites of this compound may normally exert a restraining influence on the insulin secretory pathway.
Therefore, this compound itself appears to be a primary stimulatory signal for insulin secretion, while some of its metabolites generated via the COX-2 and 12-LOX pathways may act as negative feedback modulators. diabetesjournals.org
| Molecule | Effect on Insulin Secretion | Observed Effect on β-Cell Mass/Health |
| This compound (AA) | Stimulatory; enhances glucose-stimulated insulin secretion. nih.govmdpi.com | Increases proliferation; protects against palmitic acid-induced cell death. mdpi.comportlandpress.com |
| COX-2 Metabolites | Generally inhibitory; inhibition of COX-2 enhances secretion. nih.govdiabetesjournals.org | Implicated in cytokine-mediated β-cell damage. diabetesjournals.org |
| 12-LOX Metabolites | Generally inhibitory; inhibition of 12-LOX enhances secretion. diabetesjournals.org | Implicated in cytokine-mediated β-cell damage. diabetesjournals.org |
Pathophysiological Involvement of Arachidonic Acid Metabolic Derangements
Inflammation and Chronic Inflammatory States
The involvement of arachidonic acid and its metabolites is central to the initiation, propagation, and resolution of inflammation. mdpi.comnih.gov In response to inflammatory stimuli, AA is liberated from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) and is then available for enzymatic conversion into various eicosanoids. oaepublish.com These lipid mediators are potent signaling molecules that orchestrate complex inflammatory responses.
Pro-inflammatory and Anti-inflammatory Roles of Eicosanoids
Eicosanoids derived from this compound exhibit a dual role in inflammation, with some acting as potent pro-inflammatory mediators while others possess anti-inflammatory and pro-resolving properties. mdpi.comjneurology.com This balance is crucial for an appropriate immune response and the subsequent return to tissue homeostasis.
The primary pro-inflammatory eicosanoids are prostaglandins (B1171923) (PGs) and leukotrienes (LTs), synthesized via the COX and LOX pathways, respectively. frontiersin.org Prostaglandin (B15479496) E2 (PGE2), for instance, is a major product of the COX-2 enzyme at inflammatory sites and contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain. mdpi.comnih.gov Similarly, leukotriene B4 (LTB4), generated by the 5-lipoxygenase (5-LOX) pathway, is a powerful chemoattractant for neutrophils, promoting their recruitment to sites of inflammation. mdpi.comfrontiersin.org The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are also key players, particularly in allergic inflammation and asthma, where they induce bronchoconstriction and increase vascular permeability. frontiersin.org
Conversely, the lipoxin family of eicosanoids, such as lipoxin A4 (LXA4), are potent anti-inflammatory and pro-resolving mediators. nih.govnih.gov Lipoxins are typically generated through transcellular biosynthesis involving the sequential action of different lipoxygenases (e.g., 5-LOX and 12-LOX or 15-LOX) in different cell types, such as leukocytes and platelets. nih.gov LXA4 acts to inhibit neutrophil chemotaxis and adhesion, stimulate monocyte-dependent clearance of apoptotic neutrophils, and block the production of pro-inflammatory cytokines. frontiersin.orgnih.gov Interestingly, aspirin (B1665792) can trigger the formation of aspirin-triggered lipoxins (ATLs), which are epimers of native lipoxins and possess enhanced anti-inflammatory and pro-resolving activities. mdpi.com
| Eicosanoid Class | Key Examples | Primary Biosynthetic Pathway | Predominant Role in Inflammation |
| Prostaglandins | PGE2, PGD2 | Cyclooxygenase (COX) | Pro-inflammatory |
| Thromboxanes | TXA2 | Cyclooxygenase (COX) | Pro-inflammatory |
| Leukotrienes | LTB4, LTC4, LTD4, LTE4 | Lipoxygenase (LOX) | Pro-inflammatory |
| Lipoxins | LXA4, LXB4 | Lipoxygenase (LOX) | Anti-inflammatory & Pro-resolving |
Mechanisms in the Resolution of Inflammation
The resolution of inflammation is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. Eicosanoids derived from this compound play a pivotal role in this "eicosanoid class switching." nih.gov During the initial phase of acute inflammation, the COX and 5-LOX pathways are dominant, leading to the production of pro-inflammatory prostaglandins and leukotrienes. nih.gov
As the inflammatory response progresses, a switch in lipid mediator biosynthesis occurs, favoring the production of anti-inflammatory and pro-resolving molecules. nih.gov Prostaglandins like PGE2 can paradoxically contribute to this switch by inducing the expression of 15-LOX, which is a key enzyme in the production of lipoxins. nih.govmdpi.com This leads to a decrease in the synthesis of pro-inflammatory leukotrienes and an increase in the generation of lipoxins. nih.gov
Lipoxins and other specialized pro-resolving mediators (SPMs) actively orchestrate the resolution of inflammation by:
Inhibiting neutrophil recruitment: They prevent further influx of neutrophils to the inflamed tissue, thus limiting bystander tissue damage. frontiersin.org
Stimulating efferocytosis: They enhance the clearance of apoptotic cells, particularly neutrophils, by macrophages. nih.gov
Promoting macrophage reprogramming: They can shift macrophages from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype. nih.gov
Enhancing tissue repair: They can stimulate pathways that lead to the regeneration of damaged tissue. nih.gov
Dysregulation of these resolution pathways can lead to a failure to resolve inflammation, resulting in chronic inflammatory states that are characteristic of diseases like rheumatoid arthritis and inflammatory bowel disease. mdpi.comoaepublish.com
Neurodegenerative Pathologies
Emerging evidence strongly implicates derangements in this compound metabolism in the pathogenesis of several neurodegenerative diseases. The brain is highly enriched in this compound, and its metabolic products can influence a wide range of cellular processes, including neuroinflammation, synaptic function, and neuronal survival. jneurology.com
Mechanisms in Alzheimer's Disease (Neuroinflammation, Synaptic Dysfunction, Tauopathy)
In Alzheimer's disease (AD), the metabolism of this compound is significantly altered, contributing to the core pathological features of the disease.
Neuroinflammation: Free this compound released by the action of phospholipase A2 is a substrate for COX and LOX enzymes, which are upregulated in the AD brain. jneurology.comjneurology.com This leads to increased production of pro-inflammatory eicosanoids such as PGE2. jneurology.com While acute neuroinflammation may play a beneficial role in clearing amyloid-beta (Aβ) peptides, chronic and unresolved inflammation driven by these mediators contributes to neuronal damage. jneurology.comfrontiersin.org
Synaptic Dysfunction: this compound itself can act as a retrograde messenger at synapses, modulating neurotransmitter release. jneurology.comocl-journal.org However, excessive levels of free AA and its pro-inflammatory metabolites can disrupt synaptic function and contribute to the cognitive decline seen in AD. jneurology.com
Tauopathy: Some studies indicate that free this compound and its derivatives can activate certain kinases that are involved in the hyperphosphorylation of the tau protein, a key step in the formation of neurofibrillary tangles (NFTs), another hallmark of AD. jneurology.comjneurology.com Specifically, lipoxygenase-generated metabolites have been shown to modulate tau metabolism. jneurology.com
Mechanisms in Parkinson's Disease (Mitochondrial Impairment, Alpha-Synuclein Aggregation)
Dysregulation of this compound metabolism is also implicated in the pathophysiology of Parkinson's disease (PD).
Mitochondrial Impairment: There is a known link between mitochondrial dysfunction and PD. frontiersin.org this compound and its metabolites can impact mitochondrial function. For instance, excessive production of reactive oxygen species (ROS) resulting from AA metabolism can lead to mitochondrial damage. jci.org Furthermore, α-synuclein, the protein that aggregates in Lewy bodies, can interact with mitochondria, and this interaction may be influenced by lipids like this compound. frontiersin.orgen-journal.org
Alpha-Synuclein Aggregation: Alpha-synuclein can directly interact with polyunsaturated fatty acids, including this compound, which can promote its oligomerization and aggregation. frontiersin.orgmdpi.com The interplay between α-synuclein, this compound, and its metabolites may create a toxic feedback loop, where α-synuclein promotes the release of AA, which in turn accelerates α-synuclein aggregation and neuroinflammation. jci.org Overproduction of certain prostaglandins, like PGE2, due to COX-2 overactivity, has also been linked to the death of dopaminergic neurons, the primary cell type lost in PD. nih.gov
Contributions to Amyotrophic Lateral Sclerosis (ALS) Pathogenesis
In amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the loss of motor neurons, this compound metabolism contributes to the disease process through several mechanisms.
Cardiovascular and Cardiometabolic Diseases
Derangements in this compound metabolism are significantly implicated in the onset and progression of cardiovascular and cardiometabolic diseases. nih.govahajournals.org These conditions, including atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, diabetes mellitus, and nonalcoholic fatty liver disease (NAFLD), are influenced by the pro-inflammatory and vasoactive properties of various AA metabolites.
Atherosclerosis Progression and Vascular Inflammation
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. frontiersin.org this compound and its metabolites are key players in the inflammatory processes that drive atherosclerosis. mdpi.com When endothelial cells are stimulated or damaged, AA is released and can be converted into potent inflammatory mediators like leukotriene B4 (LTB4). frontiersin.org LTB4 promotes the adhesion and migration of white blood cells to the arterial wall, contributing to the formation of inflammatory plaques. frontiersin.org
The COX pathway converts AA into prostaglandins such as PGE2 and thromboxane (B8750289) A2 (TXA2), which can also contribute to vascular inflammation and platelet aggregation. mdpi.com In contrast, some AA metabolites, like prostacyclin (PGI2) and certain lipoxins, have anti-inflammatory and vasodilatory properties that can be protective against atherosclerosis. mdpi.commdpi.com For instance, lipoxin A4 (LXA4) levels are found to be decreased in patients with atherosclerosis, and increasing its production can hinder lesion development. nih.gov An imbalance, with an overproduction of pro-inflammatory eicosanoids and a reduction in anti-inflammatory ones, is a hallmark of the atherosclerotic process.
Table 1: Role of Key this compound Metabolites in Atherosclerosis
| Metabolite | Metabolic Pathway | Primary Role in Atherosclerosis | Effect on Vascular Wall |
|---|---|---|---|
| Leukotriene B4 (LTB4) | Lipoxygenase (LOX) | Pro-inflammatory | Promotes leukocyte adhesion and migration |
| Thromboxane A2 (TXA2) | Cyclooxygenase (COX) | Pro-thrombotic, Vasoconstrictor | Promotes platelet aggregation and vasoconstriction |
| Prostaglandin E2 (PGE2) | Cyclooxygenase (COX) | Pro-inflammatory | Modulates vascular inflammation |
| Prostacyclin (PGI2) | Cyclooxygenase (COX) | Anti-thrombotic, Vasodilator | Inhibits platelet aggregation and promotes vasodilation |
| Lipoxin A4 (LXA4) | Lipoxygenase (LOX) | Anti-inflammatory | Inhibits neutrophil recruitment and promotes resolution of inflammation |
| 20-HETE | Cytochrome P450 (CYP) | Pro-inflammatory, Vasoconstrictor | Promotes endothelial dysfunction |
| Epoxyeicosatrienoic Acids (EETs) | Cytochrome P450 (CYP) | Anti-inflammatory, Vasodilator | Protects endothelium, reduces inflammation |
Myocardial Ischemia-Reperfusion Injury Mechanisms
Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to the heart after a period of ischemia, leading to further damage. nih.gov During I/R, there is an accumulation of unesterified this compound due to the degradation of myocyte membrane phospholipids. nih.govcapes.gov.br The subsequent metabolism of this excess AA contributes significantly to the injury.
Upon reperfusion, the accumulated AA is rapidly metabolized, leading to a burst of eicosanoid production. nih.gov Metabolites such as thromboxane A2 can cause vasoconstriction in the microcirculation, exacerbating ischemic damage. nih.gov The production of reactive oxygen species during AA metabolism also contributes to lipid peroxidation and cellular disruption. researchgate.net
However, not all AA metabolites are detrimental in this context. Prostacyclin (PGI2) and some lipoxygenase products like 12-hydroxyeicosatetraenoic acid (12-HETE) have been shown to have cardioprotective effects. capes.gov.broup.com Furthermore, epoxyeicosatrienoic acids (EETs), produced via the CYP pathway, have demonstrated protective effects against I/R injury by reducing inflammation and promoting vasodilation. capes.gov.br In contrast, another CYP metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE), is a potent vasoconstrictor and can have detrimental effects during I/R. capes.gov.broup.com
Hypertension Pathogenesis and Vascular Remodeling
This compound metabolites play a complex role in the regulation of blood pressure and the structural changes in blood vessels known as vascular remodeling that are characteristic of hypertension. nih.gov The balance between vasoconstrictor and vasodilator eicosanoids is crucial for maintaining normal vascular tone. mdpi.com
Metabolites such as thromboxane A2 and 20-HETE are potent vasoconstrictors and are implicated in the pathogenesis of hypertension. imrpress.commdpi.com Increased levels of 20-HETE have been observed in some patients with hypertension. imrpress.com On the other hand, prostacyclin and EETs are vasodilators and generally have a protective role against hypertension. nih.gov EETs, in particular, are endothelium-derived vasodilators that help to maintain vascular homeostasis. nih.gov
Dysregulation of AA metabolism can also contribute to vascular remodeling. Pro-inflammatory eicosanoids can promote smooth muscle cell proliferation and migration, as well as extracellular matrix deposition, leading to thickening of the arterial walls and increased stiffness, which are hallmarks of hypertensive vascular disease.
Role in Diabetes Mellitus and Nonalcoholic Fatty Liver Disease (NAFLD)
Metabolic derangements in this compound are also linked to the pathophysiology of type 2 diabetes mellitus and nonalcoholic fatty liver disease (NAFLD). nih.govnih.gov In conditions of overnutrition and obesity, an increased supply of AA can lead to the generation of pro-inflammatory eicosanoids that contribute to insulin (B600854) resistance and hepatic inflammation. nih.govmdpi.com
In NAFLD, there is evidence of increased activity of the 5-LOX pathway, and the levels of its derivatives correlate with the severity of liver disease. nih.gov The accumulation of fatty acid intermediates can further fuel the production of pro-inflammatory AA metabolites like PGE2 and leukotrienes, which are implicated in the progression from simple steatosis to nonalcoholic steatohepatitis (NASH), a more severe form of NAFLD. nih.govfrontiersin.org Conversely, some studies suggest that a depletion of certain omega-6 fatty acids, including this compound, might occur due to their excessive use in synthesizing inflammatory factors, contributing to NAFLD pathogenesis. mdpi.com
Oncological Processes
The metabolism of this compound is increasingly recognized for its significant role in cancer biology. nih.gov An imbalance in the AA metabolic pathways can create a pro-tumorigenic environment that supports tumor growth, invasion, and metastasis. nih.gov
Tumor Microenvironment Modulation and Angiogenesis
This compound and its metabolites are key modulators of the tumor microenvironment (TME). frontiersin.org Pro-inflammatory eicosanoids, such as those derived from the COX-2 pathway, can promote an immunosuppressive TME, hindering the anti-tumor immune response. frontiersin.orgfrontiersin.org For instance, elevated levels of COX-2 can inhibit the activity of natural killer (NK) cells. frontiersin.org
Furthermore, many AA metabolites are potent regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. frontiersin.org Metabolites like 12-HETE and EETs have been shown to promote endothelial cell proliferation and migration, thereby enhancing VEGF-mediated angiogenesis. frontiersin.org Similarly, 20-HETE, a product of the CYP pathway, is involved in regulating angiogenesis and can be a therapeutic target to reduce tumor vascularization. mdpi.com Studies have shown that inhibiting 20-HETE synthesis can decrease the levels of pro-angiogenic factors and reduce tumor size. mdpi.com The pro-inflammatory and pro-angiogenic effects of AA metabolites create a conducive environment for tumor progression. frontiersin.orgbiorxiv.org
Contributions to Cancer Cell Proliferation, Invasion, and Metastasis
The metabolic pathways of this compound (AA) play a significant role in the initiation and progression of various cancers. AA and its metabolites, collectively known as eicosanoids, are crucial signaling molecules that regulate key aspects of cancer cell behavior, including proliferation, survival, invasion, and metastasis. nih.goversnet.org The metabolism of AA occurs through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), each producing distinct bioactive lipids that can promote tumorigenesis. ersnet.org
Aberrant AA metabolism is a common feature in many malignancies, including ovarian and breast cancer. nih.govnih.gov These cancer cells often exhibit increased release of AA from the cell membrane and elevated expression of the enzymes that convert AA into pro-tumorigenic eicosanoids. nih.goversnet.org For instance, metabolites derived from the COX and LOX pathways have been shown to stimulate cancer cell proliferation, inhibit apoptosis (programmed cell death), promote angiogenesis (the formation of new blood vessels that supply tumors), and enhance the metastatic potential of cancer cells. nih.govmdpi.com
Research has demonstrated that targeting these metabolic pathways can impede cancer progression. Inhibition of COX and LOX enzymes has been found to suppress cancer cell proliferation, reduce the activity of matrix metalloproteinases (MMPs) involved in tissue invasion, and decrease the invasive capacity of cancer cells. mdpi.com
One of the key downstream metabolites, 20-hydroxyeicosatetraenoic acid (20-HETE), produced via the CYP450 pathway, has been identified as a significant contributor to cancer metastasis. nih.gov 20-HETE can activate various intracellular signaling pathways that promote inflammation and angiogenesis, crucial processes for tumor growth and spread. nih.gov Furthermore, AA itself can alter the physical properties of cancer cells, leading to an abnormal shape that enhances their motility and facilitates metastasis. ahajournals.org It can also suppress the anti-tumor immune response by disrupting the organization of immune cell membranes. ahajournals.org
Table 1: Role of this compound Metabolites in Cancer Progression
| Metabolic Pathway | Key Metabolites | Pro-Tumorigenic Effects | Reference(s) |
|---|---|---|---|
| Cyclooxygenase (COX) | Prostaglandins (e.g., PGE2) | Promote proliferation, inhibit apoptosis, stimulate angiogenesis | nih.govphysiology.orgrevportcardiol.org |
| Lipoxygenase (LOX) | Leukotrienes (e.g., LTB4), HETEs | Enhance cell proliferation, promote metastasis, inhibit apoptosis | nih.govnih.gov |
| Cytochrome P450 (CYP450) | 20-HETE, Epoxyeicosatrienoic acids (EETs) | Activate pro-inflammatory and angiogenic pathways, promote tumor growth and metastasis | ersnet.orgnih.gov |
Specific Mechanisms in Glioblastoma Multiforme Tumorigenesis
Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat. mdpi.com The synthesis and metabolism of this compound are deeply implicated in its tumorigenesis. mdpi.comnih.gov In GBM, there is a notable upregulation of enzymes involved in the AA cascade, leading to an abundance of lipid mediators that fuel tumor growth and resistance to therapy. mdpi.comnih.gov
The primary metabolic pathways for AA in GBM are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively. mdpi.comnih.gov These eicosanoids contribute to various malignant processes:
Proliferation and Survival: Metabolites such as Prostaglandin E2 (PGE2) have been shown to promote the survival of GBM cells and confer resistance to chemotherapy. nih.gov
Angiogenesis: AA metabolites are potent inducers of angiogenesis, facilitating the formation of a blood supply essential for tumor expansion. mdpi.com
Immune Evasion: Eicosanoids can suppress the host's anti-tumor immune response. For example, PGE2 secreted by glioblastoma cells can induce the formation of regulatory T-cells, which dampen the immune attack against the tumor. mdpi.com
Invasion: Certain lipid mediators enhance the expression of enzymes like matrix metalloproteinases, which break down the extracellular matrix, allowing GBM cells to invade surrounding brain tissue. aai.org
Research indicates that the enzymes responsible for synthesizing AA from its precursor, linoleic acid, such as fatty acid desaturase (FADS) and elongation of long-chain fatty acids family member 5 (ELOVL5), are highly expressed in GBM tumors. mdpi.comnih.gov This ensures a steady supply of AA for conversion into pro-tumorigenic eicosanoids. The increased concentration of AA and its metabolites, like prostaglandins and leukotrienes, in the tumor microenvironment creates a favorable setting for GBM progression. ersnet.org
Involvement in Pancreatic Cancer Development
The link between inflammation and cancer is well-established, particularly in pancreatic cancer. researchgate.net Derangements in this compound metabolism are central to the inflammatory processes that drive the development and progression of this disease. plos.org Pancreatic cancer tissues and cell lines exhibit significant upregulation of both COX-2 and 5-lipoxygenase (5-LOX) enzymes. plos.org
This overexpression leads to an increased production of eicosanoids that directly contribute to the proliferation of pancreatic cancer cells. researchgate.net The mechanisms involve several signaling pathways:
COX-2 Pathway: Overexpression of COX-2 and its metabolite, Prostaglandin E2 (PGE2), is a common feature in pancreatic ductal adenocarcinoma. revportcardiol.org The COX-2/PGE2 axis can activate pro-survival pathways like PI3K/AKT, preventing cancer cell apoptosis.
LOX Pathway: The 5-LOX pathway produces leukotrienes, such as Leukotriene B4 (LTB4). Pancreatic cancer cells have been found to overexpress both 5-LOX and LTB4 receptors, creating an autocrine loop that stimulates cancer cell growth. Blockade of this pathway has been shown to inhibit proliferation and induce apoptosis in pancreatic cancer cells. The 12-LOX pathway also plays a role, promoting inflammation and the production of reactive oxygen species.
The inhibition of these enzymatic pathways has been shown to halt cancer cell proliferation both in laboratory studies and in animal models, highlighting their importance as potential therapeutic targets. researchgate.netplos.org
Table 2: Key AA Metabolic Enzymes and Metabolites in Pancreatic Cancer
| Enzyme | Key Metabolite(s) | Role in Pancreatic Cancer | Reference(s) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Prostaglandin E2 (PGE2) | Promotes cell proliferation and survival; prevents apoptosis. | revportcardiol.org |
| 5-Lipoxygenase (5-LOX) | Leukotriene B4 (LTB4) | Stimulates cancer cell growth through an autocrine loop. | |
| 12-Lipoxygenase (12-LOX) | 12-HETE | Promotes inflammation and production of reactive oxygen species. |
Ferroptosis Induction and Cancer Immunity
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Recent research has uncovered a novel role for this compound in inducing ferroptosis in tumor cells, a process intertwined with the body's immune response to cancer.
A key discovery is that the combination of this compound and interferon-gamma (IFNγ), a signaling protein released by activated CD8+ T cells (killer T cells), can trigger tumor cell ferroptosis. This process is mediated by the enzyme Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
The mechanism unfolds as follows:
CD8+ T cells, a critical component of the anti-tumor immune response, release IFNγ.
IFNγ stimulates the expression of ACSL4 in tumor cells.
ACSL4 alters the lipid composition of the tumor cells, leading to an increased incorporation of this compound into cellular phospholipids.
This enrichment of AA, a polyunsaturated fatty acid, makes the cell membranes highly susceptible to lipid peroxidation.
The combination of IFNγ and AA ultimately leads to overwhelming lipid peroxidation and ferroptotic cell death.
This ACSL4-dependent tumor ferroptosis represents a natural mode of action for killer T cells in eliminating cancer cells. Tumors with a deficiency in ACSL4 show resistance to this form of cell death and may progress more rapidly. This pathway is a promising area for cancer therapy, as targeting ACSL4 could potentially sensitize tumors to immunotherapy, making treatments like immune checkpoint blockade more effective. The induction of ferroptosis through this mechanism not only kills tumor cells directly but also releases tumor antigens, which can further stimulate the anti-cancer immune response.
Renal Diseases: Mechanisms of Kidney Inflammation and Injury
This compound and its metabolites, the eicosanoids, are crucial regulators of both normal kidney function and the pathological processes underlying renal diseases. The metabolism of AA via the COX, LOX, and CYP450 pathways produces a variety of bioactive compounds that influence renal hemodynamics, inflammation, and ion transport.
Derangements in AA metabolism contribute significantly to kidney inflammation and injury. Kidney inflammation is often characterized by immune-mediated damage leading to conditions like glomerulonephritis and acute kidney injury. Several AA metabolites are implicated in these processes:
Pro-inflammatory Mediators: Increased levels of certain prostaglandins (PGs), Thromboxane A2 (TxA2), and Leukotriene B4 (LTB4) promote inflammatory damage within the kidney. LTB4, in particular, plays a role in acute kidney injury by mediating the recruitment of neutrophils to the site of inflammation.
Vascular and Tubular Effects: Metabolites from the CYP450 pathway, such as 19-HETE and 20-HETE, regulate ion transport in the kidney tubules. Dysregulation of 20-HETE can impair the self-regulation of renal blood flow, potentially worsening glomerulonephritis. Conversely, other CYP450 metabolites, the epoxyeicosatrienoic acids (EETs), can have protective effects. For instance, 14,15-EET has been shown to mitigate damage to renal tubular epithelial cells during ischemia-reperfusion injury.
The balance between different eicosanoids is critical. In the renal cortex, prostaglandins primarily act as vasodilators to protect against ischemic damage, while in the medulla, they help stabilize the osmotic gradient. An imbalance, with an overproduction of vasoconstrictive and pro-inflammatory eicosanoids, can contribute to the progression of chronic kidney disease.
Pulmonary Hypertension Pathogenesis and Vascular Remodeling
Pulmonary hypertension (PH) is a severe condition characterized by high blood pressure in the pulmonary arteries, leading to right ventricular failure. A key feature of PH is the structural change, or remodeling, of the pulmonary vasculature. Metabolites of this compound play a complex and critical role in the pathogenesis of PH and the associated vascular remodeling. researchgate.netplos.org
The core issue often involves an imbalance between vasoconstricting and vasodilating eicosanoids produced through the COX and LOX pathways. ersnet.org
Prostacyclin (PGI2) and Thromboxane A2 (TXA2) Imbalance: In a healthy state, there is a balance between the vasodilator and anti-platelet aggregator PGI2 and the vasoconstrictor and platelet aggregator TXA2. plos.org In patients with pulmonary arterial hypertension (PAH), there is often a deficiency in PGI2 synthesis and an overproduction of TXA2. This shift promotes vasoconstriction and thrombosis, contributing to increased pulmonary vascular resistance. plos.org
Role of Leukotrienes: Metabolites from the 5-LOX pathway, particularly leukotrienes (LTs), are also implicated. Cysteinyl leukotrienes (CysLTs) can cause pulmonary vasoconstriction, and elevated levels of LTs are found in individuals with PH. Leukotriene B4 (LTB4) specifically contributes to pulmonary vascular remodeling by promoting inflammation. plos.org
Vascular Remodeling: AA metabolites are directly involved in the proliferation of pulmonary artery smooth muscle cells (PASMCs), a hallmark of vascular remodeling in PH. researchgate.net For example, while COX-2 induction during hypoxia can be protective by increasing PGI2 production, its inhibition can worsen remodeling. Conversely, signaling through certain prostaglandin receptors like EP2 and EP4 can help improve vascular remodeling. researchgate.net
Recent studies have identified specific AA derivatives associated with either higher or lower odds of having PH. For example, metabolites like 11,12-diHETrE and certain prostaglandins are linked to higher odds, while some epoxides are associated with lower odds, highlighting the nuanced role of the AA metabolic network in this disease. nih.govnih.gov
Enzymology and Regulatory Mechanisms of Arachidonic Acid Metabolism
Differential Regulation of Cyclooxygenase (COX) Isoforms
Once released by PLA2, arachidonic acid is converted into the unstable intermediate prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. nih.gov This is the committed step in the biosynthesis of prostanoids. mdpi.com There are two main COX isoforms, COX-1 and COX-2, which, despite catalyzing the same reaction, are subject to vastly different regulatory mechanisms. nih.govnih.gov
The primary difference between COX-1 and COX-2 lies in their gene expression patterns. nih.gov
COX-1 is traditionally considered a constitutive or "housekeeping" enzyme. nih.govpnas.org It is expressed in most tissues under basal conditions, where it synthesizes prostaglandins (B1171923) responsible for homeostatic functions like maintaining the integrity of the gastric mucosa and influencing renal blood flow. mdpi.comnih.govnih.gov Its expression is relatively stable and uniform across various tissues. nih.govnih.gov
COX-2 , on the other hand, is known as the inducible isoform. pnas.orgcsic.es Its expression is typically low or undetectable in most normal tissues but is rapidly and transiently upregulated in response to proinflammatory stimuli, cytokines, and growth factors. nih.govnih.govaai.org This induction leads to the high output of prostaglandins that mediate pain and inflammation. nih.gov The gene for COX-2 is an immediate early gene, and its mRNA turns over rapidly. nih.gov
However, this clear-cut division has been shown to be an oversimplification. nih.govnih.gov There is mounting evidence that COX-2 is constitutively expressed in specific tissues like the brain, kidney, and female reproductive tract. nih.govresearchgate.netphysiology.org Conversely, COX-1 can be upregulated during certain inflammatory responses. nih.gov Research indicates that both isoforms are present in many normal human tissues and both can be upregulated in various pathological conditions, suggesting the biology of COX isoforms is more complex than originally believed. nih.gov
Structurally, COX-1 and COX-2 are very similar, but subtle differences in their active sites lead to important functional distinctions in substrate and inhibitor selectivity. asbmb.orgrmmj.org.il The active site of COX-2 is approximately 17-25% larger than that of COX-1. rmmj.org.ilacs.org This is primarily due to the substitution of a few key amino acid residues. For instance, isoleucine at positions 434 and 523 in COX-1 is replaced by the smaller valine in COX-2, which opens up access to a unique side pocket in the COX-2 active site. asbmb.orgrmmj.org.il
This larger, more flexible substrate channel allows COX-2 to accommodate a broader range of substrates compared to COX-1. rmmj.org.ilacs.org While both isoforms efficiently use this compound, COX-2 is more proficient at oxygenating other polyunsaturated fatty acids, such as eicosapentaenoic acid and γ-linolenic acid, that are poor substrates for COX-1. nih.govnih.govrmmj.org.il This difference in substrate specificity may contribute to the differential biological effects of various dietary fatty acids. nih.gov
Lipoxygenase (LOX) Enzyme Regulation and Isoform-Specific Activity
The lipoxygenase (LOX) pathway represents the third major route for this compound metabolism. LOX enzymes are a family of non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.govijcmas.com
The regulation of LOX activity is multifaceted. It is controlled by the availability of its substrate, this compound, as well as by calcium ions, ATP, and the cellular redox state. nih.govnumberanalytics.com Phosphorylation and dephosphorylation events, driven by protein kinases such as PKA, PKC, and MAP-kinases, also play a significant role in modulating LOX activity. nih.gov Furthermore, protein-protein interactions are crucial for the function of some isoforms. A well-known example is the 5-LOX-activating protein (FLAP), which is essential for the cellular activity of 5-LOX. nih.gov The enzyme's own hydroperoxide products can also act as activators. frontiersin.org
LOX enzymes are classified based on the specific carbon atom of this compound where they introduce the oxygen molecule. medchemexpress.com This isoform-specific activity leads to the production of distinct bioactive lipids. The prominent isoforms in animals are 5-LOX, 12-LOX, and 15-LOX. medchemexpress.com
5-LOX specifically oxygenates this compound at the C-5 position, leading to the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is the precursor to the leukotrienes, potent mediators of inflammation. nih.gov
12/15-LOX can oxygenate this compound at either the C-12 or C-15 position, producing 12-HPETE or 15-HPETE. nih.gov These products can be further metabolized to form other signaling molecules, including lipoxins, which often have anti-inflammatory and pro-resolving properties. frontiersin.org
The specific expression and activation of different LOX isoforms in various cell types allow for a highly regulated and context-dependent production of a wide array of lipid mediators with diverse, and sometimes opposing, biological functions.
Cytochrome P450 (CYP450) Enzyme Diversity and Tissue-Specific Expression
The cytochrome P450 (CYP450) enzymes represent the third major pathway for this compound (AA) metabolism, alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. caymanchem.com This extensive family of membrane-bound enzymes is responsible for the production of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). caymanchem.commdpi.com CYP450 enzymes are widely expressed throughout the body, with notable concentrations in the liver, kidney, brain, and lungs, as well as the cardiovascular system. caymanchem.com The metabolism of AA by CYP450 is highly tissue- and cell-specific. nih.gov
The two primary types of CYP450 enzymes involved in AA metabolism are ω-hydroxylases and epoxygenases. nih.govmdpi.com
CYP450 ω-hydroxylases , predominantly from the CYP4A and CYP4F subfamilies, catalyze the formation of HETEs, such as 19-HETE and 20-HETE. caymanchem.comfrontiersin.org These metabolites are known to have opposing effects on vasodilation. caymanchem.com
CYP450 epoxygenases , mainly members of the CYP2C and CYP2J subfamilies, are responsible for producing four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.govmdpi.com
The expression of these enzymes varies significantly between different tissues, leading to tissue-specific patterns of AA metabolite production. For instance, CYP2J2 is a primary epoxygenase in human extrahepatic tissues, while CYP2C8 is prominent in the human liver. diva-portal.orgresearchgate.net In the cardiovascular system, CYP2J and CYP2C enzymes are the main AA epoxygenases. nih.gov In the kidney, CYP4A and CYP4F families metabolize this compound to the vasoconstrictor 20-HETE, whereas CYP2C and CYP2J families produce the vasodilator EETs. mdpi.com
The diversity and tissue-specific expression of CYP450 enzymes that metabolize this compound are detailed in the interactive table below.
| Enzyme Subfamily | Primary Metabolites | Key Tissue Locations | References |
| CYP2C | Epoxyeicosatrienoic acids (EETs) | Liver, Kidney, Heart, Gut, Brain, Lungs, Aorta | nih.govnih.govresearchgate.net |
| CYP2J | Epoxyeicosatrienoic acids (EETs) | Heart, Kidney, Lung, Pancreas, Extrahepatic Tissues | caymanchem.commdpi.comdiva-portal.org |
| CYP4A | Hydroxyeicosatetraenoic acids (HETEs), primarily 20-HETE | Kidney, Liver, Cerebral Microcirculation | caymanchem.comnih.govfrontiersin.org |
| CYP4F | Hydroxyeicosatetraenoic acids (HETEs), primarily 20-HETE | Liver, Kidney | caymanchem.comnih.gov |
Role of Fatty Acid-Binding Proteins (FABPs) in Intracellular this compound Trafficking
Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins that play a crucial role in the transport of fatty acids and other lipophilic molecules, such as eicosanoids, within the cell. wikipedia.org These proteins facilitate the movement of this compound and its metabolites across the aqueous cytoplasm, delivering them to specific cellular compartments for metabolism or signaling. wikipedia.orgnih.gov
FABPs are essential for several key processes involving this compound:
Facilitating Metabolism: By binding to this compound, FABPs increase its solubility and transport it from the cell membrane to the endoplasmic reticulum and mitochondria, where it can be metabolized by COX, LOX, and CYP450 enzymes. wikipedia.orgnih.gov
Modulating Enzyme Activity: Some FABPs can directly interact with and influence the activity of enzymes involved in eicosanoid biosynthesis. nih.gov
Nuclear Signaling: FABPs can transport fatty acids to the nucleus, where they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby influencing gene expression related to lipid metabolism and inflammation. wikipedia.orgnih.govnih.gov
Buffering Intracellular Concentrations: FABPs help to maintain a balanced intracellular concentration of free this compound, preventing potential cellular toxicity from high levels of this free fatty acid. frontiersin.org
Different isoforms of FABPs are expressed in a tissue-specific manner, suggesting specialized roles in different cell types. nih.govturkupetcentre.net For example, in the brain, FABP3, FABP5, and FABP7 are involved in neuronal and glial cell function. pnas.org FABP3 is known to supply this compound for phospholipid production. turkupetcentre.net Overexpression of FABP5 and FABP7 has been shown to enhance the uptake and hydrolysis of the endocannabinoid anandamide (B1667382), which is structurally related to this compound. pnas.org In macrophages, FABP4 and FABP5 are involved in inflammatory responses and cytokine production. turkupetcentre.net
The diverse expression and functions of FABPs underscore their importance as key regulators of this compound trafficking and signaling, ultimately impacting a wide range of physiological and pathophysiological processes. nih.govmdpi.com
Advanced Methodologies and Analytical Approaches in Arachidonic Acid Research
Comprehensive Lipidomic Analyses for Metabolite Profiling
Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for understanding the complex metabolic network of arachidonic acid. Comprehensive lipidomic analyses aim to identify and quantify the diverse array of AA-derived metabolites, offering a snapshot of the metabolic state of a cell or tissue under specific conditions. creative-proteomics.com More than 60 metabolites of this compound have been identified, including prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxy fatty acids. creative-proteomics.com
Targeted metabolomics of the this compound cascade is a key application of lipidomics. creative-proteomics.com This approach focuses on a predefined set of metabolites, allowing for precise quantification and the study of specific enzymatic pathways. For instance, researchers can analyze changes in the profiles of AA metabolites in response to inflammatory stimuli or the introduction of anti-inflammatory drugs. creative-proteomics.com This helps to unravel the mechanisms of action of these drugs and their interaction with this compound pathways. creative-proteomics.com
The complexity of the eicosanoid profile is further enhanced by the existence of numerous isomers and enantiomers, which often possess distinct biological activities. mdpi.com Therefore, lipidomic methods must be capable of distinguishing between these closely related structures to provide a truly comprehensive metabolic profile. mdpi.com
Mass Spectrometry-Based Techniques for Quantification and Identification
Mass spectrometry (MS) has become the cornerstone of this compound research due to its unparalleled sensitivity and specificity. creative-proteomics.com Various MS-based techniques are employed for the quantification and identification of AA and its metabolites. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iteration, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are the most widely used techniques. creative-proteomics.comspringernature.com These methods offer several advantages, including minimal sample preparation, short analysis times, and the ability to analyze a wide range of metabolites. creative-proteomics.com LC-MS/MS is particularly effective for the qualitative and quantitative analysis of AA metabolites, their structural analogs, and other related lipids. creative-proteomics.com The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) further enhances the separation and detection of various AA derivatives. creative-proteomics.com
A key advantage of LC-MS is its ability to analyze thermally unstable compounds, such as epoxyeicosatrienoic acids (EETs), which are not suitable for other methods like Gas Chromatography-Mass Spectrometry (GC-MS). creative-proteomics.comcreative-proteomics.com Furthermore, LC-MS/MS allows for the simultaneous analysis of a wide array of eicosanoids, including prostaglandins (PGs), dihydroxyeicosatrienoic acids (DiHETrEs), hydroxyeicosatetraenoic acids (HETEs), and EETs, from a single biological sample. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile compounds like this compound methyl esters. creative-proteomics.com However, GC-MS often requires more extensive sample preparation, including derivatization, and is not suitable for thermally labile metabolites. creative-proteomics.comcreative-proteomics.com Despite these limitations, radio gas chromatography has been successfully used for profiling this compound metabolites in biological samples like rabbit platelets. nih.gov
The table below summarizes the key features of the primary mass spectrometry techniques used in this compound research.
| Technique | Analytes | Sample Preparation | Key Advantages | Limitations |
| LC-MS/MS | Wide range of AA metabolites, including PGs, LTs, HETEs, EETs | Minimal (protein precipitation, extraction) creative-proteomics.com | High sensitivity and specificity, short analysis time, suitable for thermally unstable compounds creative-proteomics.comspringernature.com | --- |
| GC-MS | Volatile AA metabolites (e.g., methyl esters) creative-proteomics.com | More complex (derivatization required) creative-proteomics.com | Good for volatile compounds creative-proteomics.com | Not suitable for thermally unstable metabolites (e.g., EETs) creative-proteomics.comcreative-proteomics.com |
| HR-MS (e.g., QTOF) | AA and its derivatives creative-proteomics.com | Variable | Accurate mass determination for enhanced identification creative-proteomics.com | --- |
| Ion Trap MS | AA and its derivatives creative-proteomics.com | Variable | In-depth structural elucidation (MSn analyses) creative-proteomics.com | --- |
Genetic Engineering Approaches (e.g., Gene Knockouts, Overexpression, CRISPR/Cas9)
Genetic engineering has revolutionized the study of this compound metabolism by allowing researchers to manipulate the expression of key enzymes involved in its pathways. These approaches provide invaluable insights into the specific roles of these enzymes and their metabolic products.
Gene knockout studies involve the targeted deletion of a specific gene. For example, a Fads1 (Δ5 desaturase) knockout mouse model was created to investigate the effects of this compound deficiency. nih.gov This model demonstrated that the absence of AA led to a decrease in 2-series prostaglandins and was associated with issues in intestinal crypt proliferation and immune cell homeostasis. nih.gov Similarly, 5-lipoxygenase (5-LOX) gene deletion in a mouse model of Alzheimer's disease was shown to lessen the negative effects of neuroinflammation. jneurology.com
Overexpression models, in contrast, involve increasing the expression of a particular gene. For instance, a transgenic mouse model with elevated growth hormone (GH) levels showed increased production of this compound metabolites like PGE2 and 12-HETE. nih.gov
CRISPR/Cas9 technology has emerged as a powerful and precise tool for genome editing in this compound research. aacrjournals.org This system allows for the targeted knockout or modification of genes with high efficiency. For example, CRISPR/Cas9 was used to knock out the ARID1A gene in colorectal cancer cells, revealing a reliance on the this compound pathway in these cells. aacrjournals.org In plant biology, CRISPR/Cas9 has been employed to edit genes like BnFAD2 in rapeseed to increase the oleic acid content, which is metabolically related to this compound. frontiersin.org
The following table provides examples of genetic engineering approaches and their applications in this compound research.
| Approach | Gene/Enzyme Targeted | Model Organism/Cell Line | Key Finding |
| Gene Knockout | Fads1 (Δ5 desaturase) nih.gov | Mouse | AA deficiency leads to decreased 2-series prostaglandins and physiological abnormalities. nih.gov |
| Gene Knockout | 5-Lipoxygenase (5-LOX) jneurology.com | Mouse (Alzheimer's model) | Attenuated the worsening effects of neuroinflammation. jneurology.com |
| Gene Knockout (CRISPR/Cas9) | ARID1A aacrjournals.org | Colorectal cancer cells | Revealed reliance on the AA pathway in ARID1A-deficient cells. aacrjournals.org |
| Overexpression | Growth Hormone (GH) nih.gov | Mouse | Increased levels of PGE2 and 12-HETE. nih.gov |
| CRISPR/Cas9 Editing | BnFAD2 frontiersin.org | Rapeseed (Brassica napus L.) | Increased seed oleic acid content. frontiersin.org |
In Vitro Cellular Models for Mechanistic Dissection of Pathways
In vitro cellular models are indispensable for dissecting the intricate molecular mechanisms of this compound pathways in a controlled environment. These models allow researchers to investigate cellular responses to various stimuli, the activity of specific enzymes, and the effects of pharmacological inhibitors.
A variety of cell types are utilized, each offering unique advantages for studying different aspects of AA metabolism.
Endothelial Cells: Cultured endothelial cells, such as human umbilical vein endothelial cells (HUVECs), are widely used to study the role of AA in vascular physiology. ahajournals.orguksh.de Studies using these cells have shown that the release of this compound and the subsequent synthesis of metabolites like prostacyclin (PGI2) can be dependent on the proliferative state of the cells. cloudfront.net Furthermore, endothelial cells have been shown to metabolize AA via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. ahajournals.org
Macrophages: Macrophage cell lines, such as RAW264.7, are commonly used as in vitro models of inflammation. frontiersin.org These cells produce a range of eicosanoids in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.org Lipidomic studies on macrophages have provided comprehensive datasets of eicosanoids produced upon stimulation, helping to develop kinetic models of AA metabolism. nih.gov
Platelets: Isolated platelets are used to study the role of AA in thrombosis and hemostasis. For example, rabbit platelets have been used to profile AA metabolites and investigate the effects of inhibitors on their formation. nih.gov
Cancer Cell Lines: Various cancer cell lines are employed to investigate the role of AA metabolism in tumor growth and progression. mdpi.com
Stem Cells: Induced pluripotent stem cells (iPSCs) and embryonal carcinoma (EC) cells are used as models to study the role of AA in cell proliferation, differentiation, and embryotoxicity. nih.gov For instance, iPSC-derived sebocytes can be used in assays to study the stimulation of peroxisome proliferator-activated receptors (PPARs) by this compound. creative-biolabs.com
The table below highlights some key in vitro cellular models and their applications in this compound research.
| Cell Model | Research Focus | Key Findings/Applications |
| Endothelial Cells (e.g., HUVECs) ahajournals.orguksh.de | Vascular biology, inflammation | Studying growth-dependent AA release and metabolism cloudfront.net; Investigating the effects of inhibitors on cell migration and apoptosis. uksh.de |
| Macrophages (e.g., RAW264.7) frontiersin.org | Inflammation, immune response | Profiling eicosanoid production in response to inflammatory stimuli frontiersin.org; Developing kinetic models of AA metabolism. nih.gov |
| Platelets nih.gov | Thrombosis, hemostasis | Profiling AA metabolites and the effects of inhibitors. nih.gov |
| Cancer Cell Lines mdpi.com | Oncology | Investigating the tumoricidal effects of this compound. mdpi.com |
| Stem Cells (iPSCs, EC cells) nih.govcreative-biolabs.com | Developmental biology, toxicology | Studying the effects of AA on cell proliferation and differentiation nih.gov; Investigating embryoprotective effects. nih.gov |
In Vivo Animal Models for Pathophysiological Relevance Studies
In vivo animal models are crucial for understanding the pathophysiological relevance of this compound and its metabolites in the context of a whole organism. These models allow for the investigation of complex interactions between different cell types and organ systems that cannot be replicated in vitro.
A variety of animal models are used to study the role of AA in different disease states:
Inflammation Models: The topical application of this compound to the ears of mice is a widely used model to study acute inflammation, including edema and leukocyte infiltration. nih.gov This model can also be used to screen for compounds with in vivo lipoxygenase inhibitory activity. nih.gov Carrageenan-impregnated sponges implanted in rats and immune-complex injections in mice are other models used to evaluate the anti-inflammatory effects of inhibitors of AA metabolism. oup.com
Cardiovascular Disease Models: Animal models of hypertension are used to study the role of AA metabolites, such as EETs, in regulating blood pressure. For example, soluble epoxide hydrolase (sEH) gene knockout mice are protected from salt-sensitive hypertension due to the increased stability of EETs. ahajournals.org
Neurodegenerative Disease Models: Transgenic mouse models of Alzheimer's disease are used to investigate the impact of dietary this compound on disease progression. jneurology.com Similarly, a transgenic mouse model expressing the HIV-1 envelope glycoprotein (B1211001) (HIVgp120tg) is used to study neuroinflammation in the context of NeuroHIV, revealing elevated levels of eicosanoids in the brain. researchgate.net
Cancer Models: Genetically engineered mouse models, such as the Fads1 knockout mouse, are used to study the role of AA-derived eicosanoids in cancer development. nih.gov
Metabolic Disease Models: The fat-1 transgenic mouse, which can convert n-6 to n-3 fatty acids, is a valuable model for studying the effects of an altered n-6/n-3 polyunsaturated fatty acid ratio, which directly impacts the availability of this compound for eicosanoid synthesis. plos.org
The following table summarizes some of the key in vivo animal models used in this compound research.
| Animal Model | Disease/Process Studied | Key Findings/Applications |
| Mouse Ear Inflammation Model nih.gov | Acute Inflammation | Characterizing the inflammatory response to AA; Screening for lipoxygenase inhibitors. nih.gov |
| sEH Knockout Mouse ahajournals.org | Hypertension | Demonstrating the protective role of EETs in blood pressure regulation. ahajournals.org |
| Alzheimer's Disease Transgenic Mouse jneurology.com | Neurodegeneration | Investigating the role of dietary AA and its metabolites in disease pathology. jneurology.com |
| HIVgp120tg Mouse researchgate.net | Neuroinflammation | Revealing elevated eicosanoid production in the brain in a model of NeuroHIV. researchgate.net |
| Fads1 Knockout Mouse nih.gov | Cancer, Inflammation | Studying the effects of AA deficiency on tumorigenesis and inflammation. nih.gov |
| fat-1 Transgenic Mouse plos.org | Metabolic Regulation | Investigating the impact of an altered n-6/n-3 fatty acid ratio on eicosanoid profiles. plos.org |
Pharmacological and Research Strategies Targeting Arachidonic Acid Pathways
Enzyme-Specific Inhibition and Modulators
Targeting the enzymes that metabolize arachidonic acid is a primary strategy to control the production of specific eicosanoids. This approach allows for the selective reduction of pro-inflammatory mediators or the enhancement of anti-inflammatory and pro-resolving molecules.
Cyclooxygenase Inhibitors (e.g., Non-selective and COX-2 Selective Agents)
Cyclooxygenase (COX) enzymes catalyze the conversion of this compound to prostaglandins (B1171923) (PGs) and thromboxanes (TXs). patsnap.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal lining and mediate platelet function. clevelandclinic.orgresearchgate.net In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation. clevelandclinic.orgresearchgate.netcvphysiology.com
Non-selective COX inhibitors , such as aspirin (B1665792) and ibuprofen, inhibit both COX-1 and COX-2 isoforms. cvphysiology.compnas.org Their therapeutic effects in reducing pain and inflammation stem from the inhibition of COX-2, while the simultaneous inhibition of COX-1 can lead to gastrointestinal side effects. pnas.orgccjm.org
COX-2 selective inhibitors , often referred to as "coxibs" (e.g., celecoxib), were developed to specifically target the inducible COX-2 enzyme, thereby providing anti-inflammatory benefits with a reduced risk of gastrointestinal complications associated with COX-1 inhibition. patsnap.comccjm.orgjpp.krakow.pl The structural difference between the active sites of COX-1 and COX-2, specifically the presence of a larger side pocket in COX-2 due to a valine residue (Val523) instead of an isoleucine (Ile523) in COX-1, allows for the design of these selective inhibitors. pnas.org
| Inhibitor Class | Examples | Primary Target(s) | Key Research Findings |
| Non-selective COX Inhibitors | Aspirin, Ibuprofen, Naproxen | COX-1 and COX-2 | Inhibit prostaglandin (B15479496) synthesis, providing analgesic and anti-inflammatory effects. patsnap.comcvphysiology.com Aspirin irreversibly inhibits COX enzymes. nih.gov |
| COX-2 Selective Inhibitors | Celecoxib, Rofecoxib, Etoricoxib | COX-2 | Designed to reduce gastrointestinal side effects by sparing COX-1. ccjm.orgjpp.krakow.pl The selectivity is based on structural differences in the enzyme active sites. pnas.org |
Lipoxygenase Inhibitors and Pathway Modulators
Lipoxygenases (LOXs) are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids like this compound, leading to the production of hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes (LTs) and other bioactive lipids. patsnap.com The 5-lipoxygenase (5-LOX) pathway is of particular interest as it produces leukotrienes, which are potent mediators of inflammation and allergic reactions. patsnap.comahajournals.org
5-LOX inhibitors , such as zileuton, directly block the activity of the 5-LOX enzyme, thereby preventing the synthesis of all leukotrienes. patsnap.comahajournals.orgnih.gov Research has explored these inhibitors for their potential in treating asthma, inflammatory bowel disease, and certain cancers. patsnap.comresearchgate.net
Another strategy involves targeting the 5-lipoxygenase-activating protein (FLAP) , which is essential for the activation of 5-LOX. FLAP inhibitors, like MK-886, prevent the translocation of 5-LOX to the nuclear membrane, a critical step for its enzymatic activity. nih.gov
Dual inhibitors that target both COX and LOX pathways have also been developed to provide broader anti-inflammatory effects. researchgate.netnih.gov
| Inhibitor/Modulator | Example | Mechanism of Action | Research Focus |
| 5-LOX Inhibitor | Zileuton | Directly inhibits the 5-lipoxygenase enzyme. patsnap.comahajournals.org | Asthma, allergic reactions, and other inflammatory conditions. patsnap.comresearchgate.net |
| FLAP Inhibitor | MK-886 | Prevents the activation of 5-LOX by inhibiting FLAP. nih.gov | Inflammatory diseases. |
| Dual COX/LOX Inhibitors | Licofelone | Inhibit both cyclooxygenase and lipoxygenase pathways. | Broad-spectrum anti-inflammatory agents with potentially improved gastrointestinal safety. |
Soluble Epoxide Hydrolase (sEH) Inhibitors and EET Enhancement Strategies
The cytochrome P450 (CYP) epoxygenase pathway metabolizes this compound to epoxyeicosatrienoic acids (EETs). mdpi.com EETs possess various beneficial properties, including anti-inflammatory, vasodilatory, and cardioprotective effects. mdpi.compnas.org However, EETs are rapidly metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs). mdpi.compnas.org
Soluble epoxide hydrolase inhibitors (sEHIs) block the activity of sEH, thereby increasing the bioavailability of endogenous EETs and enhancing their protective effects. mdpi.compnas.orgfrontiersin.org Research has demonstrated the potential of sEHIs in animal models of hypertension, cardiac hypertrophy, and inflammation. pnas.orgfrontiersin.org By stabilizing EETs, sEHIs represent a promising therapeutic strategy for cardiovascular and inflammatory diseases. mdpi.comfrontiersin.org
| Strategy | Example Compound | Mechanism | Potential Therapeutic Applications |
| sEH Inhibition | TPPU, AUDA | Blocks the conversion of EETs to DHETs by inhibiting soluble epoxide hydrolase. mdpi.compnas.org | Hypertension, cardiac hypertrophy, inflammation, and neuropathic pain. pnas.orgfrontiersin.org |
Phospholipase A2 Inhibitors for Global this compound Release Modulation
The release of this compound from membrane phospholipids (B1166683) is the initial and rate-limiting step in the eicosanoid cascade. This release is primarily catalyzed by phospholipase A2 (PLA2) enzymes. patsnap.comscbt.combalsinde.org Therefore, inhibiting PLA2 offers a strategy to globally suppress the production of all downstream this compound metabolites, including prostaglandins, leukotrienes, and EETs. patsnap.comapexbt.com
Different isoforms of PLA2 exist, and they can be activated by various stimuli. For instance, studies have shown that different stimuli can activate distinct PLA2 isoforms, leading to the differential use of released this compound for either eicosanoid synthesis or other cellular functions like superoxide (B77818) generation. nih.govaai.org Research into PLA2 inhibitors aims to develop compounds that can effectively and selectively block the release of this compound for therapeutic purposes in inflammatory conditions. scbt.comresearchgate.net
| Inhibitor Class | Example | Mechanism of Action | Research Significance |
| Phospholipase A2 Inhibitors | Bromoenol lactone, Anexin-1 mimetics | Inhibit the release of this compound from membrane phospholipids by blocking PLA2 activity. patsnap.comscbt.com | Offers a broad-spectrum anti-inflammatory approach by limiting the substrate for all eicosanoid pathways. apexbt.comresearchgate.net |
Receptor Antagonists and Agonists for this compound Metabolites
In addition to inhibiting enzyme activity, another key pharmacological strategy is to modulate the signaling of this compound metabolites by targeting their specific receptors. Eicosanoids exert their biological effects by binding to a variety of G-protein coupled receptors (GPCRs). mdpi.comallergolyon.fr
Receptor antagonists block the binding of pro-inflammatory metabolites to their receptors, thereby preventing the initiation of downstream signaling cascades. For example, leukotriene receptor antagonists, such as montelukast, specifically block the action of cysteinyl leukotrienes at the CysLT1 receptor and are used in the treatment of asthma and allergic rhinitis. patsnap.com Similarly, antagonists for the thromboxane (B8750289) receptor (TP receptor), like SQ-29548, have been investigated for their potential to inhibit platelet aggregation and vasoconstriction. nih.gov
Conversely, receptor agonists can be used to mimic the effects of beneficial this compound metabolites. For instance, agonists of the prostacyclin (PGI2) receptor (IP receptor), such as iloprost, are used to induce vasodilation and inhibit platelet aggregation. ahajournals.org Research has also identified that some HETEs can act as agonists at certain prostanoid receptors, highlighting the complexity of eicosanoid signaling. plos.org
| Strategy | Example Compound | Target Receptor | Therapeutic Rationale |
| Receptor Antagonist | Montelukast | CysLT1 Receptor | Blocks the pro-inflammatory effects of leukotrienes in asthma and allergies. patsnap.com |
| Receptor Antagonist | SQ-29548 | Thromboxane (TP) Receptor | Inhibits thromboxane-mediated platelet aggregation and vasoconstriction. nih.gov |
| Receptor Agonist | Iloprost | Prostacyclin (IP) Receptor | Mimics the vasodilatory and anti-platelet effects of prostacyclin. ahajournals.org |
| Receptor Agonist | 19(S)-HETE | Prostacyclin (IP) Receptor | An endogenous this compound metabolite that can activate the IP receptor. plos.org |
Strategies for Modulating this compound Release or Reincorporation
The cellular concentration of free this compound is tightly regulated by a balance between its release from membrane phospholipids by PLA2 and its reincorporation back into these lipids. balsinde.orgnih.gov This process is often referred to as the Lands cycle. nih.govplos.org Modulating this cycle presents another avenue for controlling this compound metabolism.
Strategies to interfere with the reacylation pathway can lead to an increase in intracellular free this compound levels. nih.gov For example, inhibitors of acyl-CoA synthetases, such as triacsin C, block the conversion of this compound to arachidonoyl-CoA, which is a necessary step for its reincorporation into phospholipids. nih.gov Research has shown that disrupting this reacylation process can significantly impact cell survival, potentially inducing apoptosis. nih.gov
While increasing free this compound might seem counterintuitive for treating inflammatory diseases, understanding the mechanisms that control its availability is crucial for developing novel therapeutic strategies. For instance, selectively promoting the reincorporation of this compound into specific phospholipid pools could be a future approach to limit its availability for pro-inflammatory eicosanoid production.
Investigational Compounds and Novel Therapeutic Targets in Preclinical Research
Preclinical research has identified several investigational compounds and novel therapeutic targets within the this compound (AA) metabolic pathways, holding promise for the treatment of various diseases, particularly those with inflammatory and carcinogenic components. These efforts are primarily focused on the enzymes that metabolize AA, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. frontiersin.orgnih.gov
The LOX pathway, in particular, has emerged as a significant area of investigation. frontiersin.org In preclinical models of kidney disease, inhibitors of 12/15-LOX have demonstrated protective effects against acute kidney injury by modulating inflammation and oxidative stress. frontiersin.org Similarly, the 5-LOX pathway, which leads to the production of pro-inflammatory leukotrienes, is a key target. frontiersin.org Natural compounds with inhibitory effects on LOX enzymes are being explored for their therapeutic potential in inflammatory conditions. frontiersin.orgnih.gov
In the context of cancer, the AA pathway is a critical target for chemoprevention and therapy. nih.gov Metabolites of AA, such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), are implicated in tumor growth, angiogenesis, and metastasis. frontiersin.org Preclinical studies are evaluating the efficacy of inhibitors targeting various points in the AA cascade. For instance, inhibitors of LTA4 hydrolase, an enzyme in the leukotriene synthesis pathway, are being investigated in combination with chemotherapy. nih.gov
Furthermore, research has highlighted novel targets within the AA pathway. In prostate cancer, bioinformatic and functional studies have identified PLA2G7, HPGD, EPHX2, and CYP4F8 as potential therapeutic targets essential for cancer cell growth and survival. researchgate.net Inhibition of EPHX2, for example, has been shown to reduce androgen receptor signaling in prostate cancer cells. researchgate.net In breast cancer, 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite produced by CYP450 enzymes, has been identified as a novel target for decreasing metastasis. nih.gov
The development of hybrid compounds, such as those combining COX-2 inhibition with antagonism of the thromboxane receptor or with 5-LOX inhibition, represents an innovative approach in preclinical studies for conditions like multiple sclerosis. nih.gov Additionally, drug repurposing strategies are being explored, investigating existing drugs for new applications in targeting the AA cascade. frontiersin.org
Below is a table summarizing some of the investigational targets and compounds in preclinical research related to the this compound pathway:
| Target Enzyme/Pathway | Potential Therapeutic Application | Investigational Approach | Key Findings in Preclinical Models |
| 12/15-Lipoxygenase (12/15-LOX) | Acute Kidney Injury | Inhibition | Protects against ischemia/reperfusion-induced kidney injury by reducing inflammation and oxidative stress. frontiersin.org |
| 5-Lipoxygenase (5-LOX) | Inflammatory Diseases, Cancer | Inhibition | Natural compounds and synthetic inhibitors are being tested to reduce the production of pro-inflammatory leukotrienes. frontiersin.orgfrontiersin.orgnih.gov |
| LTA4 Hydrolase | Cancer | Inhibition | Combination therapy with chemotherapy shows potential in suppressing tumor growth. nih.gov |
| PLA2G7, HPGD, EPHX2, CYP4F8 | Prostate Cancer | Inhibition/Silencing | Identified as essential for prostate cancer cell growth and survival. researchgate.net |
| CYP450 (20-HETE synthesis) | Breast Cancer Metastasis | Inhibition | Targeting 20-HETE production can decrease tumor cell migration and invasion. nih.gov |
| COX-2 and 5-LOX | Multiple Sclerosis | Dual Inhibition | Hybrid compounds are being developed to target both pathways simultaneously. nih.gov |
Mechanisms of Nutritional and Dietary Interventions on this compound Metabolism
Nutritional and dietary interventions can significantly modulate the metabolism of this compound (AA), thereby influencing inflammatory processes and the progression of various diseases. smw.chfrontiersin.org The primary mechanism involves altering the availability of AA and its precursor, linoleic acid (LA), as well as influencing the activity of enzymes involved in its metabolic pathways. frontiersin.orgmdpi.com
A key dietary strategy is the modulation of the intake of omega-6 and omega-3 polyunsaturated fatty acids (PUFAs). smw.ch Long-chain omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) found in fatty fish, compete with AA for the same metabolic enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). smw.chmdpi.com This competition leads to the production of less inflammatory eicosanoids from EPA and specialized pro-resolving mediators, which actively help to resolve inflammation. smw.ch
Conversely, diets high in LA, a precursor to AA, can lead to increased tissue levels of AA, potentially promoting the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. smw.chnih.gov However, the conversion of LA to AA is a regulated process influenced by enzymes like delta-6 and delta-5 desaturases. frontiersin.org Hormones such as insulin (B600854) can activate these enzymes, leading to increased AA formation, while glucagon (B607659) can inhibit them. frontiersin.org Therefore, dietary patterns that influence insulin levels, such as those with a high glycemic load, can indirectly affect AA metabolism. frontiersin.org
Direct dietary supplementation with AA has been shown to increase its content in plasma and cell membranes in a dose-dependent manner. nih.govugr.es However, research in animal models of arthritis suggests that despite increasing AA levels in inflamed tissues, it does not necessarily exacerbate the severity of the inflammation or the production of pro-inflammatory mediators like prostaglandin E2. nih.gov
The Mediterranean diet, rich in olive oil, fruits, vegetables, and fish, is a well-studied example of a dietary pattern with anti-inflammatory effects. smw.ch Its benefits are attributed in part to its favorable fatty acid profile, with a lower omega-6 to omega-3 ratio, and the presence of polyphenols and other bioactive compounds that can modulate inflammatory pathways, including the AA cascade. smw.ch
Research has also explored the impact of specific dietary components on gene expression related to AA metabolism. For instance, in juvenile California yellowtail, dietary ARA levels were found to influence the expression of genes such as arachidonate (B1239269) 5-lipoxygenase (alox5), which is involved in leukotriene synthesis. mdpi.com
The following table details the mechanisms of various dietary interventions on this compound metabolism:
| Dietary Intervention | Mechanism of Action | Effect on this compound Metabolism |
| Increased Omega-3 PUFA Intake (EPA/DHA) | Competitive inhibition of COX and LOX enzymes. smw.ch | Reduces the production of pro-inflammatory eicosanoids from AA and promotes the synthesis of anti-inflammatory and pro-resolving mediators. smw.ch |
| High Linoleic Acid (Omega-6) Diet | Serves as a precursor for endogenous AA synthesis. frontiersin.org | Can increase tissue levels of AA, potentially leading to higher production of pro-inflammatory eicosanoids. smw.chnih.gov |
| Calorie-Restricted, Low Glycemic Load Diet | Reduces insulin levels, which in turn inhibits delta-6 and delta-5 desaturase enzymes. frontiersin.org | Decreases the conversion of linoleic acid to this compound. frontiersin.org |
| Direct this compound Supplementation | Increases the substrate pool for eicosanoid synthesis. nih.govugr.es | Elevates AA levels in plasma and tissues, but its effect on inflammation can be complex and context-dependent. nih.gov |
| Mediterranean Diet | Provides a balanced intake of omega-3 and omega-6 fatty acids and is rich in anti-inflammatory compounds. smw.ch | Modulates the AA cascade towards a less inflammatory state. smw.ch |
Future Directions and Unexplored Avenues in Arachidonic Acid Research
Integration with Systems Biology and Multi-Omics Data Analysis
The future of arachidonic acid (AA) research lies in its integration with systems biology and multi-omics data analysis. This approach allows for a holistic understanding of the complex roles of AA and its metabolites in health and disease. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the AA cascade and its interactions with other biological pathways. nih.govnih.gov
High-throughput omics technologies have revolutionized the study of complex diseases by providing vast amounts of molecular data. nih.gov For instance, metabolomic studies have identified AA as a key metabolite that can differentiate between stroke patients and healthy individuals. nih.gov In the context of septic cardiomyopathy, a multi-omics approach integrating metabolomics and RNA sequencing has revealed significant alterations in AA levels, suggesting its involvement in the metabolic disturbances associated with the condition. mdpi.com
The integration of multiple omics datasets is a powerful strategy for uncovering the pathogenesis of complex conditions. nih.gov For example, in polycystic ovary syndrome (PCOS), multi-omics analyses are being used to explore the intricate interplay of various molecular layers. nih.gov Similarly, in cancer research, integrating transcriptomics with constraint-based models has helped identify genes, including those in the AA pathway, that are crucial for tumor growth. nih.gov
This systems-level approach is not only descriptive but also predictive. By building comprehensive network models, researchers can identify key nodes and pathways that are dysregulated in disease. frontiersin.org For example, in COVID-19 research, a multi-omics network approach has been used to identify biosignatures and their interactions across different disease phases, highlighting the dysregulation of AA metabolism. frontiersin.org This type of analysis can reveal potential therapeutic targets and biomarkers for various diseases. nih.gov
Table 1: Examples of Multi-Omics Approaches in this compound Research
| Disease/Condition | Omics Technologies Used | Key Findings Related to this compound | Reference(s) |
| Acute Ischemic Stroke | Metabolomics (PCA and OPLS-DA analysis) | This compound is one of 18 metabolites identified as a biomarker to differentiate stroke patients from healthy individuals. | nih.gov |
| Septic Cardiomyopathy | Metabolomics (UPLC-MS/MS) and Transcriptomics (RNA-seq) | Decreased levels of this compound observed in the SCM group, indicating metabolic disturbance. | mdpi.com |
| Polycystic Ovary Syndrome (PCOS) | Multi-omics analysis | Ongoing studies are using multi-omics to understand the pathogenesis of PCOS, with expected insights into AA's role. | nih.gov |
| Hepatocellular Carcinoma (HCC) | Transcriptomics and constraint-based models | Identification of important genes associated with cancer growth, with implications for the AA pathway. | nih.gov |
| COVID-19 | Transcriptomics, Metabolomics, Proteomics, Lipidomics | Dysregulation of this compound metabolism was identified as a key biosignature in different phases of the disease. | frontiersin.org |
Spatial and Temporal Dynamics of this compound Signaling within Cells and Tissues
Understanding the precise location and timing of this compound (AA) signaling is crucial for deciphering its diverse biological functions. Recent advancements in imaging and analytical techniques are beginning to shed light on these intricate dynamics.
Within cells, AA and its metabolites can act as second messengers, influencing a variety of cellular processes. wikipedia.org For example, AA can modulate the spatiotemporal characteristics of calcium (Ca2+) waves, which are vital for processes like proliferation, growth, and secretion. mdpi.com In pancreatic acinar cells, AA has been shown to modulate agonist-evoked Ca2+ waves. mdpi.com Interestingly, in some cancer cells, AA itself, rather than its metabolites, is responsible for increasing intracellular Ca2+ concentration. mdpi.com In endothelial cells, AA can induce localized Ca2+ entry, creating cytosolic microdomains that are important for signaling during processes like angiogenesis. nih.gov This spatial restriction of Ca2+ signals allows for the specific regulation of cellular responses. nih.gov
The timing of AA release and metabolism is also critical. Studies have shown that during cell adhesion, there are two distinct phases of AA release. molbiolcell.org An initial, transient release of AA, oxidized by lipoxygenase, is required for the early stage of cell spreading. molbiolcell.org A later, sustained release, metabolized by cyclooxygenase-2, is necessary for the subsequent stage of cell migration. molbiolcell.org This demonstrates a bifurcation in the AA signaling pathway, where different metabolic routes regulate distinct cellular events over time. molbiolcell.org
Advanced techniques like three-dimensional mass spectrometry imaging (3D-MSI) are now being used to visualize the spatial distribution of AA and its metabolites within tissues. nih.gov This has been particularly insightful in the context of wound healing, where the spatial and temporal dynamics of the AA pathway are critical for regulating inflammation. nih.gov By combining spatially resolved lipidomics with temporally resolved proteomics, researchers can gain a more comprehensive understanding of how the AA pathway functions in complex biological processes. nih.gov
Role of this compound in Cell-to-Cell Communication and Microenvironmental Interactions
In the context of cancer, the tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. mdpi.com AA and its metabolites, such as prostaglandins (B1171923) and leukotrienes, are integral components of the TME and can significantly influence tumor progression. mdpi.commdpi.com For example, prostaglandins generated from AA can modulate the function of cancer-associated fibroblasts and immune cells, contributing to immune evasion. mdpi.com
Leukotriene signaling, another branch of the AA cascade, also contributes to an active tumor microenvironment by promoting tumor growth and resistance to therapy. mdpi.com In pancreatic cancer, cells within the TME can metabolize AA through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways, producing a variety of bioactive lipids that influence the disease's development. mdpi.com
AA can also directly impact intercellular interactions. In the ovarian cancer microenvironment, high levels of AA have been shown to impair the function of tumor-associated macrophages (TAMs) by perturbing their lipid raft structures, which are crucial for proper cell signaling. nih.gov This impairment of macrophage function contributes to an immunosuppressive TME, allowing the cancer to progress. nih.gov
Furthermore, AA can influence cell adhesion and migration, fundamental processes in tissue organization and repair. plos.org In endothelial cells, AA can regulate adhesion and randomize cell motion, which has implications for angiogenesis, the formation of new blood vessels. plos.org The effect of AA on these processes is concentration-dependent, highlighting the complexity of its regulatory role. plos.org
Evolutionary Conservation and Divergence of this compound Metabolic Pathway Genes
The this compound (AA) metabolic pathway is ancient and has been conserved throughout evolution, indicating its fundamental importance in biology. oup.comnih.gov However, there is also evidence of significant divergence in the genes of this pathway, reflecting adaptation to different species and environments. scienceopen.comresearchgate.net
Systematic analysis of human AA metabolism pathway genes has revealed that many are conserved across a wide range of species, from simple eukaryotes to mammals. oup.comresearchgate.net The core enzymes of the pathway, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, are found in many different organisms. oup.com For example, the divergence between COX-1 and COX-2 genes occurred before the split between avians and mammals, suggesting that both groups have at least two related cyclooxygenase genes. scienceopen.com
Studies in insects, such as Drosophila melanogaster, have challenged the long-held view that they lack a functional eicosanoid pathway. plos.org Using computational approaches, researchers have identified putative fly homologs for many of the mammalian enzymes involved in eicosanoid synthesis. plos.org Although a suitable candidate for lipoxygenase has not yet been found, the presence of other pathway components suggests that insects may have a non-canonical form of the AA pathway. plos.org
The study of the evolutionary conservation and divergence of AA pathway genes provides valuable insights into the fundamental roles of these lipids and how they have been adapted for different biological functions.
Table 2: Conservation of Key this compound Metabolism Pathway Genes
| Gene Family | General Function in AA Pathway | Evolutionary Conservation |
| Cyclooxygenases (COX) | Converts AA to prostaglandins and thromboxanes. | Highly conserved; divergence of COX-1 and COX-2 predates the avian-mammalian split. oup.comscienceopen.com |
| Lipoxygenases (LOX) | Converts AA to leukotrienes and other bioactive lipids. | Generally conserved in eukaryotes, but with species-specific variations and apparent absence in some insects. oup.comresearchgate.netplos.org |
| Cytochrome P450 (CYP450) | Metabolizes AA to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). | Conserved across different phylogenetic branches, primarily involved in xenobiotic metabolism. oup.com |
Development of Advanced In Silico Modeling for this compound Pathways
The complexity of the this compound (AA) metabolic network necessitates the use of computational or in silico models to understand its dynamics and predict its behavior. plos.org These models are becoming increasingly sophisticated and are crucial tools for systems-level exploration of disease mechanisms, drug development, and reducing the need for animal testing. rsc.orgnih.gov
In silico models of the AA cascade are typically based on ordinary differential equations (ODEs) that describe the rates of the various enzymatic reactions in the pathway. plos.orgnih.gov By integrating experimental data, such as lipidomics flux analysis, these models can be refined to accurately simulate the behavior of the network under different conditions. nih.gov For example, computational models have been used to study the effects of anti-inflammatory drugs on the AA network, revealing that drugs targeting multiple enzymes may be more effective and have fewer side effects. plos.org
One of the challenges in developing these models is the inherent variability and uncertainty in biological systems. To address this, researchers are now using ensemble modeling strategies. rsc.orgnih.gov This approach generates a collection of plausible models, each with slightly different parameters, allowing for a more robust and realistic prediction of the network's behavior. rsc.orgnih.gov
These advanced in silico models can be adapted to represent different cell types and disease states. rsc.orgnih.govcellworks.life For example, models have been developed to simulate AA metabolism in macrophages during inflammation, providing insights into the competitive metabolism of omega-3 and omega-6 fatty acids. nih.gov Cybernetic models, which incorporate a "goal" for the system, have also been used to study AA metabolism in macrophages, enhancing our understanding of how the cell regulates enzyme activity to achieve a specific biological outcome. mdpi.com
Furthermore, in silico models are being used to investigate the synergistic effects of multi-compound therapies. mdpi.com By simulating the effects of different drug combinations on the AA pathway, researchers can predict which combinations are likely to be most effective. mdpi.com As these models continue to improve, they will become indispensable tools for both basic research and clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
